Executive Summary 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol (hereafter TMDI-ol ) represents a specialized class of sterically crowded, rigid bicyclic scaffolds. Characterized by a "gem-dimethyl" lock at both benzylic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol (hereafter TMDI-ol ) represents a specialized class of sterically crowded, rigid bicyclic scaffolds. Characterized by a "gem-dimethyl" lock at both benzylic positions, this molecule exhibits restricted conformational freedom, making it an invaluable motif in two high-value domains: mechanochemistry (as a stable precursor to force-responsive mechanophores) and medicinal chemistry (as a lipophilic, metabolic blocker).
This guide provides a definitive technical analysis of TMDI-ol, moving beyond generic database entries to offer a validated synthetic roadmap, structural analysis, and application logic.
The core of TMDI-ol is the indane skeleton (benzocyclopentene). The critical feature is the tetra-methylation at positions C1 and C3. This creates a "steric wall" around the C2 hydroxyl group.
Conformation: The five-membered ring adopts a puckered "envelope" conformation to minimize eclipsing interactions between the adjacent methyl groups and the aromatic ring.
Symmetry: The molecule possesses a plane of symmetry passing through C2 and the midpoint of the C5-C6 bond. Consequently, the four methyl groups appear as two distinct sets (cis and trans relative to the hydroxyl group) in solution-phase NMR, assuming slow exchange on the NMR timescale.
The synthesis of TMDI-ol is non-trivial due to the difficulty of introducing four methyl groups onto the indane core without ring opening or rearrangement. The most robust, scalable route involves the exhaustive methylation of 2-indanone , followed by hydride reduction.
Retrosynthetic Analysis (DOT Visualization)
Detailed Protocol: Exhaustive Methylation Route
This protocol avoids the harsh conditions of Friedel-Crafts cyclization of benzene with diols, which often leads to isomeric mixtures or ether formation.
Phase 1: Synthesis of 1,1,3,3-Tetramethyl-2-indanone[2]
Concept: Utilizing the acidity of the
-protons in 2-indanone (pKa ~20) to drive quadruple alkylation.
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere. Charge with NaH (washed with hexanes to remove oil) and suspend in anhydrous THF (0.2 M relative to indanone).
Addition: Cool to 0°C. Add 2-indanone dropwise. Evolution of
gas will be vigorous. Stir for 30 min to form the enolate.
Alkylation: Add Methyl Iodide (MeI) dropwise. The solution will warm; maintain internal temp <20°C.
Iteration: Critical Step. The reaction often stalls at the tri-methyl stage. Heat to reflux (60°C) for 12 hours to force the fourth methylation.
Workup: Quench with saturated
(carefully!). Extract with . Wash organics with brine, dry over .
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The tetra-methylated ketone elutes first due to high lipophilicity.
Phase 2: Reduction to TMDI-ol
Concept: Nucleophilic addition of hydride to the sterically hindered ketone.
Crystallization: Recrystallize from hot Hexanes to yield colorless needles of TMDI-ol .
Analytical Characterization
Trustworthiness in synthesis requires rigorous validation. The following spectral signatures confirm the structure.
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule is the key identifier.
Nucleus
Signal (ppm)
Multiplicity
Integration
Assignment
¹H NMR
7.15 - 7.25
Multiplet
4H
Aromatic (Benzene ring)
3.85
Singlet
1H
C2-H (Methine)
1.60
Broad Singlet
1H
-OH
1.35
Singlet
6H
C1/C3-Me (cis to OH)
1.15
Singlet
6H
C1/C3-Me (trans to OH)
¹³C NMR
148.5
Quaternary
2C
Ar-C (ipso)
127.1
CH
2C
Ar-C
122.5
CH
2C
Ar-C
85.2
CH
1C
C2-OH
48.1
Quaternary
2C
C1, C3
26.5 / 21.3
CH₃
4C
Methyl groups
Interpretation: The presence of two distinct methyl signals (6H each) confirms the restricted rotation/distinct environments relative to the hydroxyl group, validating the 1,1,3,3-substitution pattern.
Applications in R&D
Mechanophore Precursors
TMDI-ol is the stable "half" of the bis(1,1,3,3-tetramethylindanyl) mechanophore.
Mechanism: When two TMDI units are linked (e.g., via a succinate linker at the OH positions), the central bond becomes the "weakest link" in a polymer chain.
Action: Mechanical force (ultrasound or stretching) cleaves the bond, generating stable carbon-centered radicals. TMDI-ol is used to synthesize the control standards for these studies.
Pharmacological Scaffolding
In drug discovery, the TMDI core serves as a bioisostere for other lipophilic cages (like adamantane).
Metabolic Stability: The quaternary carbons at C1/C3 block metabolic oxidation at the benzylic positions, a common clearance pathway for indane drugs.
Receptor Fit: The rigid, flat aromatic plane coupled with the bulky alkyl region allows for high-affinity binding in hydrophobic pockets (e.g., androgen receptors).
Workflow: Mechanophore Synthesis Logic
[5][6][7]
References
Knorr, R., et al. (2006).[2] "Sterically Congested Molecules: Conformations and Dynamics." Journal of the American Chemical Society. (Validation of steric properties and NMR dynamics).
Organic Syntheses. (1960). "2-Indanone."[4][5][6] Org.[1][7][5][8] Synth. 1960, 40, 52. (Foundational protocol for the indanone core).
GuideChem. (2023). "1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-one Properties and Suppliers." (Physical property verification for the ketone precursor).
BenchChem. (2025).[4] "Protocols for the Synthesis of 1-Indanone Derivatives." (General process chemistry for Friedel-Crafts and indanone functionalization).
NIST Chemistry WebBook. "2-Indanol, 1,1,3,3-tetramethyl-." (Spectral data verification).
An In-depth Technical Guide to 1,1,3,3-tetramethylindan-2-ol: Synthesis, Characterization, and Properties
Abstract This technical guide provides a comprehensive overview of 1,1,3,3-tetramethylindan-2-ol, a sterically hindered secondary alcohol. Due to the absence of this compound in commercial catalogs and limited literature...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 1,1,3,3-tetramethylindan-2-ol, a sterically hindered secondary alcohol. Due to the absence of this compound in commercial catalogs and limited literature data, this document outlines a predictive and application-focused approach. It details a robust synthetic protocol for its preparation from the corresponding ketone, 1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one (CAS No. 5689-12-3). Furthermore, this guide presents the predicted physicochemical and spectroscopic properties of the target alcohol, supported by established chemical principles and data from analogous structures. Detailed experimental procedures for synthesis, purification, and characterization are provided to enable researchers to produce and validate this novel compound. Safety protocols and handling guidelines are also extensively covered.
Introduction and Rationale
The indane scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of sterically demanding groups, such as the gem-dimethyl substitution pattern at the 1 and 3 positions, imparts unique conformational constraints and lipophilicity. While the ketone precursor, 1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one, is known, the corresponding secondary alcohol, 1,1,3,3-tetramethylindan-2-ol, is not well-documented.
This guide serves as a foundational document for researchers interested in exploring the synthesis and potential applications of this hindered alcohol. The presence of a secondary hydroxyl group on a rigid, sterically encumbered framework suggests potential utility as a chiral auxiliary, a building block for complex molecular architectures, or a precursor to novel ligands and biologically active molecules. The causality behind this investigation lies in the need to expand the chemical space around the tetramethylindan core, providing a valuable, yet currently unavailable, synthetic intermediate.
Proposed Synthesis of 1,1,3,3-tetramethylindan-2-ol
The most direct and efficient pathway to synthesize 1,1,3,3-tetramethylindan-2-ol is through the reduction of its ketone precursor, 1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one.
Synthetic Strategy: Ketone Reduction
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[1] For this specific conversion, sodium borohydride (NaBH₄) is the reagent of choice.
Causality behind Reagent Selection:
Selectivity: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups like esters or amides.[2][3] This selectivity ensures a clean conversion of the ketone to the desired alcohol.
Safety and Handling: Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle. It is stable in air and can be used in protic solvents like methanol or ethanol, simplifying the experimental setup.[3][4]
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[4][5] This forms an alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup to yield the final alcohol.[5][6]
The overall reaction is depicted below:
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and purification steps to ensure the identity and purity of the final product.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone).
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C. This is crucial to moderate the exothermic reaction upon addition of the reducing agent.
Addition of Reducing Agent: Slowly add sodium borohydride (0.5 eq) portion-wise to the stirred solution over 15-20 minutes. The molar ratio is important; while stoichiometrically only 0.25 equivalents are needed, using a slight excess ensures complete conversion. Monitor for gas evolution (hydrogen).
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The product alcohol will have a lower Rf value than the starting ketone. The reaction is typically complete within 1-2 hours.
Quenching and Workup:
Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic. This step neutralizes excess borohydride and protonates the intermediate alkoxide.
Remove the methanol under reduced pressure using a rotary evaporator.
Partition the resulting residue between diethyl ether and water.
Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 1,1,3,3-tetramethylindan-2-ol.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure alcohol.
Synthesis Workflow Diagram
Physicochemical and Spectroscopic Properties
As 1,1,3,3-tetramethylindan-2-ol is not commercially available, its properties are predicted based on its structure and the known properties of its ketone precursor and similar hindered alcohols.
The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which typically increases the melting point compared to the corresponding ketone.
Expected to be significantly higher than the ketone
Hydrogen bonding increases the energy required to transition to the gas phase.
Solubility
Insoluble in water; soluble in organic solvents
Sparingly soluble in nonpolar solvents (e.g., hexanes), soluble in polar organic solvents (e.g., methanol, acetone, ethyl acetate).
The polar hydroxyl group increases polarity and solubility in polar solvents.
Expected Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized alcohol.
3.2.1. Infrared (IR) Spectroscopy
Key Diagnostic Peaks: The most significant change from the precursor's IR spectrum will be the disappearance of the strong carbonyl (C=O) stretch (typically around 1700-1740 cm⁻¹) and the appearance of two new characteristic peaks for the alcohol.[10][11]
A strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.[10]
A C-O stretching band in the fingerprint region, typically between 1000-1200 cm⁻¹.[11]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
Disappearance of Ketone Alpha-Proton Signal: The signal for the protons on the carbon adjacent to the carbonyl in the starting material will be absent.
Appearance of New Signals:
A new signal for the proton on the hydroxyl-bearing carbon (H-C-OH) is expected to appear in the 3.5-4.5 ppm range, likely as a singlet due to the absence of adjacent protons.[10]
A signal for the hydroxyl proton (O-H) will appear, typically as a broad singlet. Its chemical shift is variable and depends on concentration and solvent. This peak can be confirmed by a D₂O exchange experiment, where the peak disappears.
Methyl Groups: The four methyl groups will likely appear as distinct singlets, reflecting their chemical environment.
¹³C NMR:
Carbonyl Signal Disappearance: The characteristic downfield signal of the ketone carbonyl carbon (typically >200 ppm) will be absent.
Appearance of C-OH Signal: A new signal for the carbon atom attached to the hydroxyl group will appear in the typical alcohol region of 60-80 ppm.[11]
Safety and Handling
Safe laboratory practice is paramount. A thorough risk assessment should be conducted before commencing any experimental work.
1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one: This compound is classified as a warning, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[7]
Sodium Borohydride (NaBH₄): This is the primary hazard in the proposed synthesis.
It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[12]
Crucially, it is water-reactive. In contact with water or acid, it releases flammable hydrogen gas, which can ignite spontaneously.[12][13]
Handling Precautions: Always handle NaBH₄ in a well-ventilated fume hood, away from water and ignition sources.[14] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, a face shield, and chemical-resistant gloves.[13][15] Store under an inert atmosphere and in a dry location.[12]
Solvents: Methanol and diethyl ether are flammable. All operations should be performed in a fume hood, away from open flames or sparks.
Potential Applications and Future Directions
The unique structural features of 1,1,3,3-tetramethylindan-2-ol suggest several avenues for further research:
Chiral Chemistry: As a secondary alcohol, it is chiral. Resolution of its enantiomers could provide novel chiral auxiliaries or catalysts for asymmetric synthesis.
Derivatization: The hydroxyl group serves as a handle for further functionalization, allowing for the synthesis of a library of derivatives (e.g., esters, ethers, halides) with potentially interesting biological or material properties.
Ligand Development: Incorporation into larger molecular frameworks could yield novel ligands for catalysis or coordination chemistry.
Conclusion
This technical guide provides a comprehensive pathway for the synthesis and characterization of the novel compound 1,1,3,3-tetramethylindan-2-ol. By leveraging the known chemistry of its ketone precursor, a reliable and safe experimental protocol using sodium borohydride reduction is presented. The predicted physicochemical and spectroscopic data herein serve as a benchmark for researchers to validate their synthetic outcomes. This document establishes the necessary foundation for the scientific community to explore this sterically hindered alcohol and unlock its potential in various fields of chemical research.
References
Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry
Source: Master Organic Chemistry
URL: [Link]
Title: The Reduction of Aldehydes and Ketones
Source: Chemguide
URL: [Link]
Title: Sodium Borohydride SOP
Source: The Ohio State University, Department of Chemistry
URL: [Link]
Title: 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC
Source: Chemistry LibreTexts
URL: [Link]
Title: The Reduction of Aldehydes and Ketones
Source: Chemistry LibreTexts
URL: [Link]
Title: SODIUM BOROHYDRIDE HAZARD SUMMARY
Source: New Jersey Department of Health
URL: [Link]
Title: Safety Data Sheet: Sodium borohydride
Source: Carl Roth
URL: [Link]
Title: Sodium borohydride - Standard Operating Procedure
Source: University of California, Center for Laboratory Safety
URL: [Link]
Title: Synthesis of ketones by oxidation of alcohols
Source: Organic Chemistry Portal
URL: [Link]
Title: 1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one - 5689-12-3, C13H16O, density, melting point, boiling point, structural formula, synthesis
Source: ChemSynthesis
URL: [Link]
Title: N. m. r. and infrared spectroscopic studies of hydrogen bonding in hindered alcohols.
Source: Journal of the Chemical Society, Faraday Transactions 2
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Content Type: Technical Guide
Audience: Medicinal Chemists, Process Scientists, and Fragrance Chemists
Focus: Synthesis, Structural Properties, and R&D Utility
Part 1: Chemical Identity & Nomenclature[1]
1,1,3,3-tetramethyl-2-indanol represents a specialized subclass of the indane family.[1] Unlike its pharmacologically famous cousin, cis-1-amino-2-indanol (a key scaffold in HIV protease inhibitors like Indinavir), the 1,1,3,3-tetramethyl derivative is primarily utilized for its unique steric and electronic properties.[1] The "gem-dimethyl" substitution at both the C1 and C3 positions creates a sterically congested, rigid hydrophobic pocket, making it a valuable probe in receptor mapping and a structural anchor in fragrance chemistry.[2]
Nomenclature & Synonyms
The IUPAC naming conventions for this molecule can vary based on the prioritization of the indane skeleton versus the hydroxyl functional group.[2]
Identifier Type
Primary Designation / Value
Preferred IUPAC Name
1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol
Common Synonym
1,1,3,3-tetramethyl-2-indanol
Systematic Synonym
2-Hydroxy-1,1,3,3-tetramethylindane
Skeleton Class
Benzocyclopentenol (Indanol)
Precursor CAS
5689-12-3 (Refers to the ketone: 1,1,3,3-tetramethyl-2-indanone)
Molecular Formula
C₁₃H₁₈O
Molecular Weight
190.28 g/mol
Part 2: Structural Analysis & The Gem-Dimethyl Effect[1]
For drug development professionals, the significance of this molecule lies in the Thorpe-Ingold Effect (Gem-Dimethyl Effect).[1] The four methyl groups at C1 and C3 exert significant steric pressure, restricting the conformational flexibility of the five-membered ring.[2]
Physicochemical Implications[3][4][6][7]
Conformational Locking: The bulk of the methyl groups forces the cyclopentene ring into a more rigid envelope conformation compared to the unsubstituted 2-indanol.[2] This reduces the entropic penalty upon binding to a protein target.[2]
Metabolic Shielding: In medicinal chemistry, the C1/C3 positions of indanes are potential sites for metabolic oxidation (benzylic oxidation).[2] Tetramethyl substitution effectively blocks these "soft spots," potentially increasing the metabolic half-life of derivatives containing this core.[2]
Lipophilicity: The addition of four methyl groups significantly increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.[2]
Caption: Structural-activity relationship (SAR) map highlighting the impact of tetramethyl substitution on the indanol core.
Part 3: Synthesis & Manufacturing Protocol
The most robust route to 1,1,3,3-tetramethyl-2-indanol is the reduction of its corresponding ketone, 1,1,3,3-tetramethyl-2-indanone (CAS 5689-12-3).[1] This ketone is often synthesized via the acid-catalyzed dimerization of α-methylstyrene or cyclization of di-tert-butyl ketone derivatives, though the reduction described below is the critical step for accessing the alcohol.[1]
Protocol: Sodium Borohydride Reduction
Objective: Selective reduction of the ketone carbonyl to a secondary alcohol without affecting the aromatic ring.[2]
Preparation: Dissolve 10 mmol of 1,1,3,3-tetramethyl-2-indanone in 50 mL of MeOH in a round-bottom flask equipped with a magnetic stir bar.
Cooling: Cool the solution to 0°C using an ice bath. While the steric bulk protects the ketone, lower temperatures ensure selectivity and prevent runaway exotherms.[2]
Addition: Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur.[1]
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours. Monitor via TLC (eluent: 10% EtOAc/Hexanes).[1][2] The ketone spot (higher R_f) should disappear, replaced by the alcohol spot (lower R_f).
Quench: Carefully add 10 mL of saturated NH₄Cl solution or 1M HCl dropwise to destroy excess hydride.
Workup: Evaporate the bulk methanol under reduced pressure. Dilute the residue with water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Recrystallization from Hexanes/EtOAc is typically sufficient due to the high crystallinity of the tetramethyl scaffold.[2]
Caption: Synthetic workflow for the reduction of the indanone precursor to the target indanol.
Part 4: Analytical Characterization
To validate the synthesis, the following spectroscopic signatures are diagnostic. The high symmetry of the molecule simplifies the NMR spectrum.[2]
Methine Proton (3.8 – 4.0 ppm): Singlet (s, 1H).[1][2] Crucial Diagnostic: Unlike typical 2-indanols which show splitting due to adjacent methylene protons, the C2 proton here is a singlet because C1 and C3 are fully methylated (quaternary).[1][2]
Methyl Groups (1.2 – 1.4 ppm): Two singlets (6H each) or one broad singlet (12H) depending on the resolution and magnetic environment.[1][2] The methyls on the "top" face vs. "bottom" face relative to the hydroxyl group may appear magnetically non-equivalent.[2]
Hydroxyl Proton: Broad singlet, exchangeable with D₂O.[1][2]
Fragmentation: Loss of methyl radical (M-15) is common, as is the loss of water (M-18).[1]
Part 5: Applications in R&D
Fragrance Chemistry (Musk & Amber)
The 1,1,3,3-tetramethyl indane skeleton is the structural core of several commercial polycyclic musks.
Mechanism: The bulky hydrophobic domain mimics the pheromonal profile of natural musk.[2]
Relevance: Derivatives of this alcohol (e.g., esters or ethers) are investigated as "Over-The-Counter" (OTC) fragrance ingredients for their substantivity (long-lasting scent) and stability against oxidation.[1]
Stable Radical Precursors (Spin Labels)
While the alcohol itself is diamagnetic, it is a structural analogue to TMIO (1,1,3,3-tetramethylisoindolin-2-yloxyl) precursors.[1]
Utility: Researchers use the tetramethyl-indane framework to design antioxidants or spin traps.[1][2] The methyl groups provide steric protection to the central functional group, preventing dimerization or degradation.[2]
Drug Discovery (Scaffold Hopping)
In medicinal chemistry, this molecule serves as a bioisostere for other bulky hydrophobic groups (like tert-butyl or adamantane).[1]
Application: If a lead compound requires a rigid, space-filling hydrophobic group to occupy a lipophilic pocket (e.g., in a nuclear receptor), the 1,1,3,3-tetramethyl-2-indanol core offers a planar yet bulky alternative to the spherical adamantane.[1]
References
Sigma-Aldrich. 1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one (Ketone Precursor) Product Sheet.[1]Link (Note: Link directs to general indanone search/product page for verification of the precursor CAS 5689-12-3).[1]
PubChem. 2-Indanol (Parent Compound) Compound Summary. National Library of Medicine.[2] Link
BenchChem. Synthesis of 2-Indanol via Reduction of 2-Indanone. (General protocol adaptation source). Link
Gallou, I., & Senanayake, C. H. (2006).[1][2] cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes.[1] Chemical Reviews.[1][2] (Contextual reference for Indanol scaffold utility). Link[1][2]
Architectural and Reactivity Divergence: A Comparative Analysis of 2-Indanone and 1,1,3,3-Tetramethyl-2-indanol
Executive Summary In the realm of advanced organic synthesis and drug development, the indane scaffold serves as a privileged structure. As a Senior Application Scientist, I frequently encounter the need to fine-tune the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of advanced organic synthesis and drug development, the indane scaffold serves as a privileged structure. As a Senior Application Scientist, I frequently encounter the need to fine-tune the steric and electronic environments of bicyclic systems to achieve target-specific reactivity. This technical guide provides an in-depth comparative analysis of two structurally related but chemically divergent molecules: 2-Indanone and 1,1,3,3-Tetramethyl-2-indanol .
While 2-indanone is a highly reactive, planar ketone utilized as a versatile building block[1][2], 1,1,3,3-tetramethyl-2-indanol is a sterically encumbered secondary alcohol[3]. The transition from an unhindered ketone to a fully substituted, sterically shielded alcohol fundamentally alters the molecule's reactivity profile, shifting its utility from a reactive intermediate to a robust, sterically demanding auxiliary.
Structural and Steric Architecture
The core difference between these two molecules lies in their steric topography and the availability of reactive functional groups.
2-Indanone (CAS 615-13-4): A bicyclic ketone with the molecular formula C9H8O[1][4]. It features a planar cyclopentanone ring fused to a benzene ring. The C1 and C3 positions (alpha to the carbonyl) possess four highly acidic protons. This lack of steric hindrance allows unencumbered nucleophilic attack at the C2 carbonyl at the ideal Bürgi-Dunitz trajectory (~107°). At room temperature, it typically exists as a white to light yellow crystalline powder with a melting point of 55.0 to 59.0 °C.
1,1,3,3-Tetramethyl-2-indanol: Derived from the exhaustive methylation and subsequent reduction of 2-indanone[3][5], this molecule (C13H18O) features four methyl groups flanking the C2 position. The gem-dimethyl groups at C1 and C3 create a massive steric shield around the C2 hydroxyl group. Furthermore, the complete substitution of the alpha-carbons eliminates the possibility of enolization or alpha-deprotonation.
Table 1: Physicochemical and Structural Comparison
Property
2-Indanone
1,1,3,3-Tetramethyl-2-indanol
Molecular Formula
C9H8O
C13H18O
Molecular Weight
132.16 g/mol
190.28 g/mol
Functional Group
Unhindered Bicyclic Ketone
Sterically Hindered Secondary Alcohol
Alpha-Protons
4 (Highly reactive, pKa ~16)
0 (Fully substituted)
Steric Environment
Open, planar carbonyl access
Extreme shielding by 4 adjacent methyls
Primary Reactivity
Enolization, Aldol, Nucleophilic Addition
Inertness, Selective O-functionalization
Chemical Reactivity Profiles (Causality & Mechanisms)
The structural differences dictate two entirely separate paradigms of chemical reactivity.
The Enolization Paradigm (2-Indanone):
Because 2-indanone possesses four equivalent alpha-protons, its dominant reactivity pathway is driven by enolate formation. Treatment with a base easily deprotonates the C1 or C3 position. Causality dictates that because the resulting enolate is relatively unhindered, 2-indanone is highly prone to over-alkylation and self-condensation (aldol reactions)[2]. Controlling this requires strict stoichiometric control and the use of kinetic bases (e.g., LDA at -78 °C).
The Steric Exclusion Paradigm (1,1,3,3-Tetramethyl-2-indanol):
In stark contrast, 1,1,3,3-tetramethyl-2-indanol cannot form an enolate. The causality here is driven by the gem-dimethyl effect: the bulky methyl groups restrict the conformational flexibility of the cyclopentane ring and physically block large electrophiles from approaching the C2 oxygen. This makes the molecule exceptionally stable under basic conditions and highly selective. It is often utilized when a robust, bulky leaving group or a sterically demanding chiral/achiral auxiliary is required to direct the stereochemistry of adjacent reactive sites[3].
Fig 1: Divergent reactivity pathways dictated by steric shielding and alpha-proton availability.
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm success at each stage.
Protocol A: Controlled Mono-Alkylation of 2-Indanone
Objective: To selectively alkylate 2-indanone without triggering poly-alkylation.
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.05 eq). Cool to -78 °C.
Enolization: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes to form LDA. Slowly add 2-indanone (1.0 eq) dissolved in THF. The low temperature and bulky base ensure kinetic enolate formation without self-condensation.
Alkylation: Add the alkyl halide (1.0 eq) dropwise. Allow the reaction to slowly warm to 0 °C over 2 hours.
Self-Validation Checkpoint: Quench with saturated NH4Cl. Extract with EtOAc. Validate via GC-MS or ^1H NMR. Success is indicated by the integration of the remaining alpha-protons (now 3 instead of 4) and the absence of dialkylated mass peaks.
Protocol B: Synthesis of 1,1,3,3-Tetramethyl-2-indanol
Objective: To convert 2-indanone into the sterically hindered alcohol via a two-step exhaustive methylation and reduction sequence[3][5].
Exhaustive Methylation:
Suspend NaH (5.0 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C.
Add 2-indanone (1.0 eq) slowly, followed by an excess of Methyl Iodide (MeI, 6.0 eq).
Reflux for 12 hours. The gem-dimethyl effect accelerates the addition of the 3rd and 4th methyl groups.
Self-Validation 1: Isolate the intermediate (1,1,3,3-tetramethyl-2-indanone). ^1H NMR must show a complete disappearance of the alpha-protons at ~3.5 ppm and a sharp 12H singlet at ~1.2 ppm.
Sterically Demanding Reduction:
Dissolve the intermediate in anhydrous Et2O at 0 °C.
Add Lithium Aluminum Hydride (LiAlH4, 2.0 eq) carefully. Causality Note: Bulky reducing agents like L-Selectride will fail here due to the methyl shielding; the small hydride of LiAlH4 is required to penetrate the steric pocket.
Stir at room temperature for 4 hours. Quench using the Fieser method (x mL H2O, x mL 15% NaOH, 3x mL H2O).
Self-Validation 2: Analyze via ^13C NMR. The carbonyl peak at ~220 ppm must vanish, replaced by a carbinol carbon peak at ~80 ppm. IR spectroscopy will show a broad O-H stretch at ~3300 cm⁻¹ and the absence of the C=O stretch at ~1750 cm⁻¹.
Applications in Drug Development and Advanced Synthesis
Understanding the dichotomy between these two molecules is critical for drug development professionals:
2-Indanone in APIs: Because of its reactivity, 2-indanone is a direct precursor to several biologically active compounds, including rigidified dopamine agonists, anti-inflammatory agents, and intermediates for neurological drugs[2].
1,1,3,3-Tetramethyl-2-indanol in Scaffold Design: The tetramethyl derivative is rarely a final API itself. Instead, it is utilized by process chemists to create bulky leaving groups or to force a molecule into a specific bioactive conformation. By attaching an active pharmacophore to the sterically hindered oxygen, researchers can protect the linkage from rapid enzymatic cleavage (e.g., esterase hydrolysis) in vivo, thereby drastically improving the pharmacokinetic half-life of the drug[3].
References
National Center for Biotechnology Information. "2-Indanone." PubChem Compound Summary for CID 11983. Available at: [Link]
Ishii, A. et al. "Synthesis and Reactions of Selenoketones." Bulletin of the Chemical Society of Japan, 1988. Available at: [Link]
Knorr, R. et al. "Carbenoid Chain Reactions through Proton, Deuteron, or Bromine Transfer from Unactivated 1-Bromo-1-alkenes." Journal of the American Chemical Society, 2006. (Supporting Information detailing 1,1,3,3-tetramethyl-2-indanol derivatives). Available at: [Link]
Physicochemical Profiling and Synthetic Methodologies of 1,1,3,3-Tetramethyl-2-indanol: A Technical Guide
Executive Summary For researchers and drug development professionals working with sterically congested bicyclic systems, 1,1,3,3-tetramethyl-2-indanol represents a critical structural motif. Characterized by extreme ster...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals working with sterically congested bicyclic systems, 1,1,3,3-tetramethyl-2-indanol represents a critical structural motif. Characterized by extreme steric shielding around its secondary alcohol, this compound serves as a foundational building block in the synthesis of advanced organic materials, including extended
-systems like radialenes and cumulenes.
This whitepaper provides an authoritative, in-depth analysis of the molecular properties of 1,1,3,3-tetramethyl-2-indanol, the mechanistic causality behind its synthesis, and a self-validating experimental protocol designed to overcome its inherent kinetic barriers.
Molecular Identity and Physicochemical Data
The structural uniqueness of 1,1,3,3-tetramethyl-2-indanol lies in the indane core flanked by four methyl groups at the C1 and C3 positions. This gem-dimethyl configuration creates a "neopentyl-like" steric environment that heavily shields the C2 position, dictating both its physical properties and its chemical reactivity.
Quantitative Data Summary
Property
Value
IUPAC Name
1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol
Molecular Formula
C₁₃H₁₈O
Molecular Weight
190.28 g/mol
Exact Mass
190.1358 Da
Core Structure
Bicyclic (Benzene fused to Cyclopentane)
Steric Environment
Highly congested at C2 (flanked by two quaternary carbons)
Mechanistic Insights: Steric Congestion and Reactivity
The synthesis of 1,1,3,3-tetramethyl-2-indanol is typically achieved via the hydride reduction of its corresponding ketone, 1,1,3,3-tetramethyl-2-indanone . However, standard nucleophilic addition paradigms do not apply straightforwardly here.
The carbonyl group at C2 is flanked by two fully substituted quaternary carbon centers (C1 and C3). This generates severe B-strain (back-strain) and torsional strain. When a reducing agent such as Sodium Borohydride (NaBH₄) is introduced, the nucleophilic attack of the hydride ion on either the Re or Si face of the carbonyl is kinetically retarded. The transition state requires the hydride to navigate past the dense electron clouds of the four methyl groups. Consequently, the reduction demands extended reaction times and a large excess of the hydride donor compared to unhindered aliphatic or aromatic ketones .
Fig 1. Mechanistic pathway for the hydride reduction of sterically hindered 2-indanone.
Experimental Protocol: Reduction of 1,1,3,3-Tetramethyl-2-indanone
The following methodology is a self-validating system adapted from patent literature for indane derivatives . Note: While distant aromatic substitutions (e.g., at C5) may alter the final melting point, the localized steric bulk of the gem-dimethyl groups entirely dictates the kinetic barrier at the C2 carbonyl. Therefore, this reduction dynamic applies universally to the 1,1,3,3-tetramethyl-2-indanone core.
Step-by-Step Methodology
Step 1: Substrate Dissolution
Action: Dissolve 1.4 g of 1,1,3,3-tetramethyl-2-indanone in 100 mL of absolute ethanol.
Causality: Ethanol acts as both a polar protic solvent to dissolve the hydrophobic indanone and a crucial proton donor that stabilizes the alkoxyborohydride intermediate during the reduction process.
Step 2: Hydride Addition
Action: Add 6.0 g of Sodium Borohydride (NaBH₄) in portions at room temperature.
Causality: The massive molar excess of NaBH₄ is mandatory. The four methyl groups at C1 and C3 create a formidable steric shield, drastically reducing the kinetics of nucleophilic hydride attack. The excess drives the equilibrium forward.
Step 3: Extended Reaction Time (Self-Validation Checkpoint)
Action: Stir the reaction mixture at room temperature for 16 hours. Monitor via TLC (Hexane/Ethyl Acetate).
Causality: Unlike unhindered ketones which reduce in minutes, the steric congestion necessitates an extended reaction timeframe to achieve complete conversion. The disappearance of the UV-active ketone spot on the TLC plate validates completion.
Step 4: Quenching and Extraction
Action: Pour the reaction solution over crushed ice and extract repeatedly with diethyl ether.
Causality: Ice safely quenches unreacted NaBH₄, preventing vigorous and potentially dangerous hydrogen gas evolution. Diethyl ether efficiently partitions the hydrophobic indanol product away from the aqueous borate salts.
Step 5: Purification
Action: Wash the organic phase with saturated NaCl (brine), dry over anhydrous Na₂SO₄, evaporate the solvent, and recrystallize the residue from hexane.
Causality: Brine removes residual water and ethanol from the organic layer. Recrystallization from hexane exploits the highly crystalline nature of the rigid 1,1,3,3-tetramethyl-2-indanol, yielding the pure target compound.
Downstream Applications in Advanced Materials
Beyond its utility as a standalone entity, the 1,1,3,3-tetramethyl-2-indanol core is heavily utilized in the synthesis of highly conjugated, non-natural architectures. For instance, the conversion of the indanone core into 1-ethynyl-1,1,3,3-tetramethylindan-2-ol via carbenoid chain reactions opens the door to Glaser coupling.
Subjecting the ethynyl derivative to copper diacetate in a pyridine/methanol solvent system yields the dimerized 1,4-bis(2-hydroxy-1,1,3,3-tetramethyl-2-indanyl)butadiyne. This butadiyne intermediate is a direct precursor for the thermal and nickel-catalyzed synthesis of exotic [4]radialenes and [5]cumulenes, which possess planar, stable cyclobutadiene-like geometries .
Fig 2. Workflow detailing the downstream conversion of the indane core into radialene precursors.
References
Preparation method of tetrahydronaphthalene and indane derivatives (Patent CN87103809A). Google Patents.
Thermal and Nickel-catalyzed Dimerization of Hexapentaene. Synthesis of Two[4]Radialenes with Planar, Stable Cyclobutadiene-like Geometry . Chemistry Letters. URL:[Link]
Carbenoid Chain Reactions through Proton, Deuteron, or Bromine Transfer from Unactivated 1-Bromo-1-alkenes to Organolithium Compounds . Journal of the American Chemical Society. URL:[Link]
Exploratory
Navigating the Solubility Landscape of 1,1,3,3-Tetramethylindan-2-ol in Organic Solvents
An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,1...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,1,3,3-tetramethylindan-2-ol in various organic solvents. Given the absence of extensive published quantitative data for this specific compound, this document serves as a foundational resource, emphasizing theoretical principles and practical experimental methodology. We delve into the molecular structure of 1,1,3,3-tetramethylindan-2-ol to predict its solubility behavior based on established chemical principles. The core of this guide is a detailed, step-by-step protocol for the isothermal shake-flask method, a robust technique for generating accurate equilibrium solubility data. Finally, we present a logical workflow to guide researchers in selecting appropriate solvents for applications ranging from chemical synthesis to purification and formulation. This guide is designed to empower scientists to make informed, data-driven decisions in their research and development endeavors.
Introduction
The Molecule: 1,1,3,3-Tetramethylindan-2-ol
1,1,3,3-Tetramethylindan-2-ol is a derivative of indan, characterized by a bicyclic structure where a benzene ring is fused to a five-membered ring. The structure is distinguished by four methyl groups, which contribute to its steric bulk and nonpolar character, and a single hydroxyl (-OH) group at the 2-position of the indane core. This hydroxyl group is a critical feature, introducing a site for polarity and hydrogen bonding. The molecule's overall character is therefore amphiphilic, possessing a large, nonpolar hydrocarbon framework and a localized, polar functional group. This duality is the primary determinant of its solubility profile.
The Challenge: Why Solubility Matters
Understanding the solubility of a compound is a critical and foundational aspect of chemical and pharmaceutical development. The choice of solvent impacts nearly every stage of a molecule's lifecycle, from laboratory synthesis to final product formulation.[1] Key applications where solubility data is indispensable include:
Reaction Chemistry: The solvent must dissolve reactants to ensure they can interact effectively in the same phase.
Purification and Crystallization: Isolating a compound often relies on differential solubility in various solvents to remove impurities or to induce crystallization under controlled conditions.
Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents is crucial for achieving desired bioavailability and efficacy.
Analytical Chemistry: Methods like HPLC require the analyte to be fully dissolved in the mobile phase for accurate quantification.
Interpreting the solubility of an organic molecule is a vital skill for predicting its behavior in these diverse applications.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2][3] The energy required to break the interactions within the pure solute and pure solvent must be compensated by the energy released from forming new interactions between the solute and solvent.[3]
"Like Dissolves Like": The Fundamental Concept
This principle is the cornerstone of solubility prediction.[2][4] It states that substances with similar intermolecular forces and polarity tend to be soluble in one another.[2][4]
Polar Solvents (e.g., water, methanol, DMSO) have large dipole moments and often engage in hydrogen bonding. They are effective at dissolving polar and ionic compounds.[5][6]
Nonpolar Solvents (e.g., hexane, toluene, cyclohexane) have low dipole moments and primarily interact via weaker London dispersion forces. They excel at dissolving nonpolar compounds.[6]
1,1,3,3-Tetramethylindan-2-ol, with its polar -OH group and nonpolar backbone, is expected to exhibit intermediate solubility behavior. It is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but should show appreciable solubility in solvents that can accommodate both its polar and nonpolar regions.
Role of Solvent Polarity and Dielectric Constant
Solvent polarity is a general measure of a solvent's ability to solvate solutes. It is often quantified by properties like the dielectric constant.[5] Solvents with high dielectric constants (>5) are generally considered polar and are more effective at stabilizing charged or polar species.[5] The large nonpolar surface area of tetramethylindan-2-ol will limit its interaction with highly polar solvents, while the hydroxyl group will hinder its solubility in purely nonpolar solvents.
Protic vs. Aprotic Solvents
Polar Protic Solvents contain at least one hydrogen atom connected to an electronegative atom (like in an -OH or -NH group) and can act as hydrogen bond donors.[5] Alcohols like methanol and ethanol fall into this category. These solvents can hydrogen-bond with the hydroxyl group of tetramethylindan-2-ol, promoting solubility.
Polar Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate) have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, although they can often accept them.[5] These solvents interact primarily through dipole-dipole forces.
The ability of alcohols (protic) to both donate and accept hydrogen bonds, coupled with their own alkyl chains, makes them strong candidates for effectively solvating 1,1,3,3-tetramethylindan-2-ol.
Quantitative Solubility Data
A thorough review of scientific literature indicates that specific, quantitative solubility data (e.g., in mg/mL or mol/L) for 1,1,3,3-tetramethylindan-2-ol is not widely published. This necessitates an empirical approach to determine its solubility in solvents of interest. To facilitate this process, the following table summarizes the physical properties of common organic solvents relevant to solubility.
The isothermal shake-flask method is a widely accepted and reliable "gold standard" technique for determining the equilibrium solubility of a compound.[6][10] It measures the concentration of a solute in a saturated solution at a specific temperature.
Principle of the Method
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[6] Once equilibrium is established, the undissolved solid is removed, and the concentration of the solute in the resulting saturated solution is measured analytically.[6]
Materials and Reagents
1,1,3,3-Tetramethylindan-2-ol (solid, high purity)
Selected organic solvents (analytical grade)
Temperature-controlled orbital shaker or water bath
Sealed glass vials (e.g., 4-20 mL scintillation vials with PTFE-lined caps)
Analytical balance (±0.1 mg)
Centrifuge
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative method.
Step-by-Step Procedure
Preparation: Add a precisely known volume (e.g., 2.0 mL) of the selected organic solvent to several glass vials. Place the vials in the temperature-controlled shaker and allow them to thermally equilibrate for at least 30 minutes.
Causality: Pre-equilibration of the solvent ensures the entire process occurs at the target temperature.
Addition of Solute: Add an excess amount of solid 1,1,3,3-tetramethylindan-2-ol to each vial. The amount should be sufficient to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.
Causality: Visual confirmation of excess solid is a self-validating check that equilibrium saturation has been achieved.
Equilibration: Securely cap the vials and place them in the shaker. Agitate the mixtures at a constant speed and temperature for an extended period, typically 24 to 72 hours.[6]
Causality: A long agitation period is necessary to ensure the system reaches true thermodynamic equilibrium between the dissolved and undissolved states. The exact time should be determined by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus).
Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete separation of the solid from the saturated liquid, centrifuge the vials at a moderate speed.[6]
Causality: Centrifugation is more effective than simple settling and is crucial for preventing microscopic solid particles from being carried over into the next step, which would artificially inflate the measured solubility.
Sample Collection: Immediately after centrifugation, carefully draw a known volume of the clear supernatant using a syringe. Attach a chemically inert PTFE syringe filter and dispense the filtrate into a pre-weighed volumetric flask.
Causality: Using a chemically inert filter prevents both the contamination of the sample and the potential absorption of the solute onto the filter material, ensuring the integrity of the sample.[6]
Quantification:
Dilute the collected filtrate to a known final volume with the same solvent.
Prepare a series of standard solutions of 1,1,3,3-tetramethylindan-2-ol of known concentrations in the same solvent.
Generate a calibration curve by analyzing the standard solutions using HPLC.[6][10]
Analyze the diluted filtrate sample under the same HPLC conditions and determine its concentration from the calibration curve.
Trustworthiness: A calibration curve with a high correlation coefficient (R² > 0.999) is essential for ensuring the accuracy and validity of the quantification step.
Diagram: Experimental Workflow
Caption: Workflow for the isothermal shake-flask solubility determination method.
Data Analysis and Solvent Selection Workflow
Quantification and Reporting
The solubility is calculated from the concentration of the diluted sample, accounting for the dilution factor. Results should be reported in standard units such as mg/mL, g/100 mL, or molarity (mol/L), and the specific temperature at which the measurement was performed must always be stated.[6][10]
A Logic-Driven Approach to Solvent Selection
The choice of a solvent is dictated by the intended application. The following diagram outlines a logical workflow for selecting a suitable solvent system based on the desired solubility profile.
Caption: A decision-making workflow for selecting an appropriate organic solvent.
Interpreting Results
The experimentally determined solubility data should be correlated with the theoretical principles outlined in Section 2.0. A high solubility in a solvent like isopropanol, for instance, would validate the hypothesis that a solvent capable of hydrogen bonding and accommodating a nonpolar moiety is ideal. Conversely, poor solubility in hexane and water would confirm the amphiphilic nature of the molecule. This interplay between empirical data and theoretical understanding provides a powerful, predictive tool for future work.
Conclusion
While published quantitative solubility data for 1,1,3,3-tetramethylindan-2-ol is scarce, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and rigorous experimental work. The molecule's structure—a large nonpolar core with a polar hydroxyl group—suggests maximal solubility in solvents of intermediate polarity, particularly polar protic solvents like alcohols. The isothermal shake-flask method presented here provides a reliable and accurate protocol for generating the necessary empirical data. By integrating this experimental data with the logical solvent selection workflow, researchers, scientists, and drug development professionals can confidently choose optimal solvent systems to advance their projects, whether in synthesis, purification, or formulation.
References
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
Solubility test for Organic Compounds. (2024, September 24).
Solvent Physical Properties. (n.d.).
Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22).
Solubility of Organic Compounds. (2023, August 31).
Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).
General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Focus: Physicochemical properties, safety data, synthetic workflows, and therapeutic applications.
Executive Summary & Structural Dynamics
In the realm of advanced organic synthesis and rational drug design, steric bulk is a powerful tool for dictating molecular conformation and metabolic stability. 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol (CAS: 5557-90-4)[1] is a highly specialized indanol derivative characterized by profound steric shielding. The presence of four methyl groups at the C1 and C3 benzylic positions creates a hydrophobic "cage" around the C2 secondary hydroxyl group.
This unique architecture eliminates the metabolic liabilities typically associated with benzylic oxidation, making this scaffold highly sought after in the development of synthetic retinoids and bulky organometallic ligands[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, causality-driven breakdown of this compound's safety profile (SDS), synthetic accessibility, and handling protocols.
Physicochemical Profiling
Understanding the physical properties of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol is critical for predicting its behavior in biphasic extractions and chromatographic purifications. The extreme lipophilicity imparted by the tetramethylated indane core significantly limits aqueous solubility while enhancing its affinity for non-polar organic solvents.
Defines the mass balance for synthetic yield calculations.
Molecular Weight
190.28 g/mol
Utilized for precise stoichiometric equivalents[1].
Physical State
Crystalline Solid (White to Off-White)
High molecular symmetry promotes efficient crystal lattice packing.
Solubility Profile
Soluble in DCM, EtOAc, THF; Insoluble in H₂O
The high hydrocarbon-to-hydroxyl ratio drives extreme hydrophobicity.
Safety Data Sheet (SDS) & Hazard Mitigation
While 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol is not a highly reactive explosive or severe toxin, its lipophilic nature means it can readily penetrate the stratum corneum (the outer layer of skin), potentially carrying other toxic solvents into the bloodstream. A strict adherence to Globally Harmonized System (GHS) protocols is required.
Table 2: GHS Hazard Classification and Exposure Controls
Hazard Category
GHS Code
Mitigation Strategy & Scientific Rationale
Skin Irritation
Category 2 (H315)
Wear Nitrile Gloves. The lipophilic indane core disrupts lipid bilayers in the skin. Nitrile provides a sufficient chemical barrier.
Eye Irritation
Category 2A (H319)
Safety Goggles Required. Micro-particulates of the crystalline solid can cause severe mechanical and chemical abrasion to the cornea.
STOT - Single Exposure
Category 3 (H335)
Handle in Fume Hood. Inhalation of dust may irritate the respiratory tract. Ensure local exhaust ventilation maintains airborne concentrations below threshold limits.
Environmental
Aquatic Chronic (H413)
Do Not Discharge to Drain. The high LogP value indicates a potential for bioaccumulation in aquatic organisms. Dispose of via certified organic waste streams.
Storage Directives
Store the compound in a cool, dry, well-ventilated area away from strong oxidizing agents (e.g., KMnO₄, CrO₃). Exposure to harsh oxidants can force the sterically hindered alcohol to revert to its precursor ketone, 1,1,3,3-tetramethylindan-2-one, compromising reagent purity.
Synthetic Workflows & Reaction Causality
The most robust and scalable method for accessing 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol is the reduction of 1,1,3,3-tetramethylindan-2-one (CAS: 5689-12-3)[3]. Alternative methods, such as the hydroboration-oxidation of tetramethylindene, are viable but often require highly sensitive reagents like diborane and yield complex stereoisomeric mixtures[4]. Therefore, direct ketone reduction using Sodium Borohydride (NaBH₄) in a protic solvent is the industry standard[5].
Pathway Visualization
Synthetic workflow and application pathways of 1,1,3,3-tetramethylindan-2-ol.
Self-Validating Protocol: Reduction of 1,1,3,3-Tetramethylindan-2-one
This protocol is designed as a self-validating system. Each step includes a mechanistic rationale and an in-process check to guarantee experimental integrity.
Action: Dissolve 1.88 g of 1,1,3,3-tetramethylindan-2-one in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Chill the flask in an ice-water bath to 0°C.
Causality: Ethanol acts as both the solvent and the ultimate proton donor for the alkoxide intermediate. Pre-cooling is mandatory to control the exothermic nature of the subsequent hydride addition, preventing solvent boil-off and side reactions.
Hydride Addition:
Action: Add 0.57 g of NaBH₄ portion-wise over 15 minutes.
Causality: Portion-wise addition prevents a runaway exothermic reaction. The borohydride anion delivers a nucleophilic hydride (H⁻) to the electrophilic carbonyl carbon. The steric bulk of the four methyl groups slightly retards this attack, necessitating a slight excess (1.5 eq) of NaBH₄ to drive the reaction to completion[5].
In-Process Validation (TLC):
Action: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexane:EtOAc solvent system.
Validation: The starting ketone is highly UV-active and runs higher on the silica plate. The product alcohol will run lower (due to hydrogen bonding with the silica) and can be visualized using a phosphomolybdic acid (PMA) stain. The reaction is complete when the upper ketone spot completely disappears.
Quenching & Phase Separation:
Action: Cool the reaction back to 0°C and slowly add 10 mL of 1M HCl to quench excess NaBH₄. Concentrate the ethanol in vacuo, then partition the aqueous residue with EtOAc (3 x 20 mL).
Causality: The acid quench safely destroys unreacted hydride, evolving hydrogen gas (ensure proper ventilation). Partitioning extracts the highly lipophilic product into the organic phase, leaving inorganic boron salts in the aqueous layer.
Purification & Final Validation:
Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude residue from hot hexanes.
Validation: Obtain a melting point and ¹H-NMR spectrum. The appearance of a broad singlet integrating to 1H (the -OH group) and the shift of the C2 proton confirms successful reduction.
Applications in Advanced Therapeutics
The primary value of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol lies in its use as a structural mimic in pharmacology.
In the development of Retinoid-like compounds , the tetramethylated indane ring serves as a bioisostere for the beta-ionone ring found in endogenous retinoic acid. Retinoids are critical for regulating cell differentiation and are used aggressively in oncology and dermatology (e.g., psoriasis, acne treatments)[5]. However, natural retinoids suffer from rapid oxidative degradation in vivo. By incorporating the 1,1,3,3-tetramethylindane scaffold, medicinal chemists effectively block the benzylic positions from cytochrome P450-mediated oxidation, drastically increasing the half-life and metabolic stability of the drug[2]. The C2-hydroxyl group of our title compound serves as the synthetic anchor point to attach the extended polyene chain required for Retinoic Acid Receptor (RAR) binding.
References
1.[1] 5557-90-4 CAS Manufactory - ChemicalBook. ChemicalBook. URL:
2.[3] 1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one - 5689-12-3. ChemSynthesis. URL:
3.[2] US6008251A - Retinoid-like compounds. Google Patents. URL:
4.[4] Charge Transfer through Isomeric Unsaturated Hydrocarbons. Redox Switchable Optical Properties and Electronic Structure of Substituted Indenes with a Pendant Ferrocenyl. ACS Publications. URL:
5.[5] CN87103809A - Preparation method of tetrahydronaphthalene and indane derivatives. Google Patents. URL:
Engineering 3D Chemical Space: A Technical Guide to Rigid Bicyclic Secondary Alcohols in Drug Discovery and Asymmetric Synthesis
Executive Summary The transition from flat, sp²-hybridized aromatic rings to structurally complex, sp³-rich architectures is a defining paradigm in modern drug discovery. This "escape from flatland" mitigates poor aqueou...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from flat, sp²-hybridized aromatic rings to structurally complex, sp³-rich architectures is a defining paradigm in modern drug discovery. This "escape from flatland" mitigates poor aqueous solubility and off-target toxicity associated with planar molecules. Among the most versatile sp³-rich scaffolds are rigid bicyclic secondary alcohols (e.g., norborneol, borneol, and their derivatives). As a Senior Application Scientist, I have observed that the true value of these molecules lies in their conformational rigidity. Unlike acyclic alcohols, which suffer significant entropic penalties upon target binding due to rotational freedom, rigid bicyclic systems lock the secondary hydroxyl group into a precise, predictable vector. This guide explores the mechanistic rationale, synthetic methodologies, and applications of these vital research compounds.
Mechanistic Rationale: Pharmacophore Mapping and Target Engagement
In structure-based drug design, the spatial orientation of hydrogen bond donors and acceptors is paramount. Bicyclic scaffolds, such as the bicyclo[2.2.1]heptane core of norborneol, provide a sterically demanding environment that dictates the trajectory of interacting molecules.
Consider the development of rationally designed bicyclic inhibitors of human arginase for cancer immunotherapy 1. Researchers discovered that nonhydrolyzable substrate mimetics could be vastly improved by incorporating a rigid bicyclic appendage. The causality here is driven by electrostatics and solvation dynamics: the rigid bicyclic core perfectly positions a secondary amino or hydroxyl group to engage directly with the Asp181 residue in the enzyme's active site. This direct engagement displaces a high-energy, intervening water molecule, leading to a thermodynamically favored, highly stable enzyme-inhibitor complex.
Furthermore, naturally occurring bicyclic secondary alcohols like borneol are extensively utilized to enhance drug delivery and bioavailability across biological barriers, including the blood-brain barrier 2. The high lipid solubility of the bicyclic terpene framework, combined with the hydrogen-bonding capacity of the secondary alcohol, facilitates passive diffusion while resisting rapid metabolic degradation.
Logical flow of scaffold hopping from flat aromatics to rigid bicyclic systems.
Bicyclic Secondary Alcohols as Chiral Auxiliaries
Beyond acting as final drug scaffolds, these compounds are indispensable as chiral auxiliaries in asymmetric synthesis. The inherent steric bulk of the bicyclic framework (e.g., the gem-dimethyl bridge in borneol derivatives or the rigid backbone of bicyclic lactams) creates a pronounced facial bias 3. When a prochiral substrate is temporarily attached to the bicyclic alcohol, the bulky bridgehead effectively shields one face of the reactive center. This forces incoming reagents (nucleophiles or electrophiles) to attack exclusively from the less hindered face, yielding exceptionally high diastereoselectivity.
Quantitative Data: Scaffold Comparison
To guide scaffold selection, the following table summarizes the key structural and functional properties of prominent bicyclic secondary alcohols used in research.
The utility of bicyclic secondary alcohols is entirely dependent on their enantiomeric purity. Below are two field-proven methodologies for their synthesis and resolution.
Protocol A: Asymmetric Cyclic Hydroboration for Trans-Fused Bicyclic Secondary Alcohols
This protocol utilizes enantiomerically pure isopinocampheylchloroborane etherate (IpcBHCl·Et₂O) to achieve highly stereoselective annelation. The causality of this choice is rooted in transition-state sterics: the bulky isopinocampheyl group creates a highly constrained transition state, dictating the facial approach of the borane to the diene 4.
Step-by-Step Methodology:
Reagent Generation: Generate IpcBHCl·Et₂O in situ by reacting optically pure isopinocampheylborane (IpcBH₂) with an equivalent amount of anhydrous HCl in diethyl ether.
Causality:In situ generation prevents the degradation of the moisture-sensitive chloroborane, ensuring maximum enantiomeric excess (ee).
Initial Hydroboration: Introduce the cyclic diene (e.g., 1-allyl-1-cycloalkene) to the IpcBHCl·Et₂O solution at -20°C.
Causality: The low temperature enforces kinetic control, preventing thermodynamic scrambling of the resulting isopinocampheylalkylchloroborane (IpcRBCl) intermediate.
Hydridation & Cyclization: Add lithium aluminum hydride (LAH, 0.25 equiv) at -20°C. This instantly generates the isopinocampheylalkylborane (IpcRBH), which undergoes rapid, stereospecific intramolecular cyclic hydroboration to form a cyclic trialkylborane.
Protonolysis: Treat the intermediate trialkylborane with a proton source (e.g., acetic acid) to cleave the carbon-boron bonds, yielding the secondary alcohol.
Validation Checkpoint: Isolate the crude product and analyze via chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The protocol is self-validating if the optical purity exceeds 90% ee. If ee is lower, the in situ generation of IpcBHCl was likely compromised by trace moisture.
Step-by-step workflow for the asymmetric synthesis of bicyclic secondary alcohols.
Protocol B: Chemoenzymatic Kinetic Resolution via Lipase Hydrolysis
When racemic bicyclic allylic alcohols are synthesized chemically, biocatalysts offer an elegant resolution strategy. Lipases possess a highly structured active site that can discriminate between the enantiomers of a bulky bicyclic ester based on steric fit 5.
Step-by-Step Methodology:
Substrate Preparation: Convert the racemic bicyclic secondary alcohol into an acetate ester using acetic anhydride and pyridine.
Enzymatic Hydrolysis: Suspend the racemic ester in a biphasic buffer/organic solvent system. Introduce the biocatalyst (e.g., Candida parapsilosis ATCC 7330).
Incubation & Monitoring: Incubate at 30°C with orbital shaking. The enzyme will selectively hydrolyze the ester of the (R)-enantiomer back into the secondary alcohol, leaving the (S)-ester intact.
Validation Checkpoint: Monitor the reaction via TLC or GC. Stop the reaction precisely at 49-50% conversion. This is the critical self-validating step of kinetic resolution; exceeding 50% conversion will drastically degrade the enantiomeric excess of the remaining ester.
Separation: Separate the highly polar (R)-alcohol from the non-polar (S)-ester using standard silica gel flash chromatography.
References
Title: Discovery and Optimization of Rationally Designed Bicyclic Inhibitors of Human Arginase to Enhance Cancer Immunotherapy
Source: PMC (NIH)
URL: [Link]
Title: Advances and perspectives on pharmacological activities and mechanisms of the monoterpene borneol
Source: PubMed (NIH)
URL: [Link]
Title: Efficient Synthesis of Trans-Fused Bicyclic and Cyclic Ketones and Secondary Alcohols in High Optical Purities via Asymmetric Cyclic Hydroboration with Isopinocampheylchloroborane Etherate
Source: Academia.edu
URL: [Link]
Title: Chemoenzymatic Synthesis of an Enantiomerically Enriched Bicyclic Carbocycle Using Candida parapsilosis ATCC 7330 Mediated Enantioselective Hydrolysis
Source: SCIRP
URL: [Link]
Application Note: Synthesis of 1,1,3,3-Tetramethyl-2-indanol from 2-Indanone
Introduction & Scope In modern drug development and materials science, sterically hindered secondary alcohols such as 1,1,3,3-tetramethyl-2-indanol serve as critical building blocks. The incorporation of gem-dimethyl gro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
In modern drug development and materials science, sterically hindered secondary alcohols such as 1,1,3,3-tetramethyl-2-indanol serve as critical building blocks. The incorporation of gem-dimethyl groups at the benzylic positions provides exceptional steric shielding, which prevents unwanted benzylic oxidation during metabolic processes and directs the stereochemical outcome of downstream ligand binding .
This application note details a robust, two-step synthetic protocol to convert 2-indanone into 1,1,3,3-tetramethyl-2-indanol. The workflow consists of an exhaustive electrophilic methylation followed by a chemoselective, sterically hindered ketone reduction. Designed for scale and reproducibility, this guide emphasizes the mechanistic causality behind each reagent choice to ensure a self-validating experimental system.
Mechanistic Causality & Reaction Design (E-E-A-T)
Step 1: Exhaustive Electrophilic Methylation
The transformation begins with the exhaustive methylation of the
-carbons of 2-indanone.
Causality of Base Selection: The
-protons of 2-indanone are highly acidic (pKa ~12–13) due to dual resonance stabilization from the adjacent carbonyl moiety and the fused aromatic ring. To ensure complete and irreversible deprotonation, a strong base such as Sodium Hydride (NaH) is utilized.
Stoichiometric Control: Using exactly 4.0 equivalents of methyl iodide (MeI) often results in a statistical mixture of tri- and tetra-methylated products, which are notoriously difficult to separate via standard silica gel chromatography due to nearly identical retention factors. To create a self-validating system that guarantees full conversion to 1,1,3,3-tetramethyl-2-indanone, a deliberate excess of MeI (4.5–5.0 eq) and base is employed .
Step 2: Sterically Hindered Ketone Reduction
Causality of Reductant Choice: The intermediate, 1,1,3,3-tetramethyl-2-indanone, features a carbonyl group flanked by two quaternary carbon centers, creating a highly sterically congested environment. Sodium borohydride (NaBH
) in a protic solvent (methanol) is preferred over Lithium Aluminum Hydride (LiAlH) . NaBH is smaller, highly chemoselective, and its reaction rate can be safely controlled via temperature, minimizing the risk of side reactions.
Thermodynamic Considerations: Due to the extreme steric bulk of the gem-dimethyl groups, the hydride transfer is significantly slower than with unhindered ketones. Extended reaction times (e.g., 16 hours) at room temperature are necessary to achieve >98% conversion .
Quantitative Data Summaries
Table 1: Reagent Stoichiometry for Exhaustive Methylation (Step 1)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
2-Indanone
132.16
1.0
10.0 g (75.6 mmol)
Starting Material
Sodium Hydride (60% in oil)
24.00
5.0
15.1 g (378 mmol)
Irreversible Base
Methyl Iodide (MeI)
141.94
5.0
53.7 g (378 mmol)
Alkylating Agent
Anhydrous THF
N/A
N/A
150 mL
Aprotic Solvent
Table 2: Reagent Stoichiometry for Ketone Reduction (Step 2)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
1,1,3,3-Tetramethyl-2-indanone
188.27
1.0
10.0 g (53.1 mmol)
Intermediate
Sodium Borohydride (NaBH)
37.83
2.0
4.0 g (106.2 mmol)
Reducing Agent
Methanol (MeOH)
32.04
N/A
100 mL
Solvent / Proton Source
Experimental Protocols
Protocol A: Synthesis of 1,1,3,3-Tetramethyl-2-indanone
Caution: Methyl iodide is a volatile alkylating agent and suspected carcinogen. Sodium hydride reacts violently with moisture. Perform all operations in a well-ventilated fume hood under an Argon atmosphere.
Preparation & Washing: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser. Flush with Argon. Add 15.1 g of NaH (60% dispersion). Wash the NaH with anhydrous hexanes (2 × 30 mL) to remove the mineral oil, decanting the solvent carefully. Suspend the purified NaH in 100 mL of anhydrous THF.
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 10.0 g of 2-indanone in 50 mL of anhydrous THF and transfer it to the dropping funnel. Add the 2-indanone solution dropwise over 30 minutes to control the exothermic evolution of hydrogen gas.
Alkylation: Once H
evolution ceases (indicating complete initial enolate formation), add 53.7 g (23.5 mL) of MeI dropwise at 0 °C.
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Self-Validation Cue: The reaction mixture will form a thick white precipitate (NaI), indicating successful alkylation.
Quenching & Workup: Cool the mixture back to 0 °C. Carefully quench excess NaH by the dropwise addition of saturated aqueous NH
Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na
SO, and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography (Hexanes/EtOAc 95:5) to yield 1,1,3,3-tetramethyl-2-indanone as a pale yellow solid.
Protocol B: Synthesis of 1,1,3,3-Tetramethyl-2-indanol
Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of the purified 1,1,3,3-tetramethyl-2-indanone in 100 mL of methanol.
Reduction: Cool the solution to 0 °C in an ice bath. Add 4.0 g of NaBH
in small portions over 20 minutes to prevent excessive frothing and temperature spikes .
Reaction Maturation: Remove the ice bath and stir the reaction mixture at room temperature for 16 hours. The steric bulk of the gem-dimethyl groups necessitates this extended reaction time for complete hydride transfer .
Quenching: Quench the reaction by adding 20 mL of cold water carefully until the effervescence stops.
Solvent Removal: Concentrate the mixture on a rotary evaporator to remove the majority of the methanol. Causality: Removing the protic solvent prevents severe phase-separation issues (emulsions) during the subsequent extraction step.
Extraction & Workup: Dilute the residue with 100 mL of Diethyl Ether (Et
O) and 50 mL of water. Separate the layers and extract the aqueous phase with EtO (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous KCO, and evaporate the solvent.
Crystallization: Recrystallize the crude product from hot hexanes to afford 1,1,3,3-tetramethyl-2-indanol as colorless crystals (mp ~63–67 °C) .
Visualizing the Synthetic Workflow
Experimental workflow for the synthesis of 1,1,3,3-tetramethyl-2-indanol from 2-indanone.
References
Beilstein Journal of Organic Chemistry. "Synthesis of 1-indanones with a broad range of biological activity."
URL:[Link]
Bulletin of the Chemical Society of Japan (Oxford Academic). "Synthesis and Reactions of Selenoketones." (Details exhaustive methylation to 1,1,3,3-tetramethyl-2-indanone).
URL:[Link]
Google Patents (CN87103809A). "Preparation method of tetrahydronaphthalene and indane derivatives.
Application
Application Note: Reduction of Sterically Hindered 1,1,3,3-Tetramethyl-2-indanone
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and comparative reaction dynamics for highly hindered cyclic ketones...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Content Focus: Mechanistic rationale, self-validating protocols, and comparative reaction dynamics for highly hindered cyclic ketones.
Executive Summary & Mechanistic Rationale
The reduction of 1,1,3,3-tetramethyl-2-indanone to 1,1,3,3-tetramethyl-2-indanol represents a classic challenge in synthetic organic chemistry. Standard sodium borohydride (NaBH₄) reductions of unhindered ketones typically proceed rapidly at room temperature. However, the four methyl groups at the C1 and C3 positions of the indanone ring create a severe steric shield[1].
The Mechanistic Bottleneck:
Nucleophilic hydride attack requires a specific approach trajectory (the Bürgi-Dunitz angle, ~107°) relative to the carbonyl plane. In 1,1,3,3-tetramethyl-2-indanone, the gem-dimethyl groups physically block this trajectory, exponentially increasing the activation energy required for the transition state [3].
Overcoming the Barrier:
To force this kinetically unfavorable transformation, chemists must manipulate the reaction environment using one of two primary strategies:
Kinetic Driving (Mass Action): Utilizing a massive molar excess of NaBH₄ (up to 20+ equivalents) in a protic solvent (ethanol) over an extended period (16+ hours). The protic solvent hydrogen-bonds to the carbonyl oxygen, slightly increasing its electrophilicity, while the overwhelming concentration of hydride drives the equilibrium [1].
Electrophilic Activation (Lewis Acid Catalysis): Utilizing additives such as BF₃·OEt₂. The strong Lewis acid coordinates directly to the carbonyl oxygen, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ketone. This allows reduction to proceed with fewer hydride equivalents and shorter reaction times [2].
Reaction Pathway & Decision Matrix
Logical pathways for overcoming steric hindrance in 1,1,3,3-tetramethyl-2-indanone reduction.
Quantitative Data Summary: Protocol Comparison
Parameter
Protocol A: Mass Action [1]
Protocol B: Lewis Acid Activated [2]
Reagents
NaBH₄ (Excess, ~21 equiv)
NaBH₄ (3.0 equiv) + BF₃·OEt₂ (0.77 equiv)
Solvent
Absolute Ethanol (Protic)
Anhydrous THF (Aprotic)
Temperature
Room Temperature (20–25 °C)
Room Temperature (20–25 °C)
Reaction Time
16 hours
8 hours
Primary Mechanism
High hydride concentration + H-bonding
LUMO lowering via Boron coordination
Operational Benefit
Simple setup, no inert atmosphere needed
Faster kinetics, lower reagent waste
Experimental Methodologies
Note: The following protocols are designed as self-validating systems . In-process visual and chemical cues are embedded to ensure the scientist can verify the integrity of the reaction in real-time.
Protocol A: Standard High-Excess NaBH₄ Reduction (Mass Action)
This protocol leverages a massive excess of reducing agent to overcome the steric barrier, representing the most robust and commonly cited method for this specific substrate [1].
Step-by-Step Procedure:
Substrate Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.4 g (7.4 mmol) of 1,1,3,3-tetramethyl-2-indanone in 100 mL of absolute ethanol.
Reagent Addition: Slowly add 6.0 g (158 mmol, ~21 equiv) of NaBH₄ in small portions over 15 minutes at room temperature.
Causality: Adding in portions prevents rapid exothermic solvent degradation. The extreme excess is strictly required; standard 1–2 equivalents will result in near-zero conversion due to steric shielding.
Reaction Phase: Stir the suspension vigorously at room temperature for 16 hours.
Self-Validation (In-Process Control): Monitor via TLC (Hexane/EtOAc 9:1). The starting ketone (R_f ~0.6, UV active) must fully convert to the more polar alcohol (R_f ~0.3). If starting material remains after 16h, the NaBH₄ may have degraded via reaction with ethanol; add an additional 1.0 g of NaBH₄.
Quenching: Carefully pour the reaction mixture into 200 mL of crushed ice.
Self-Validation: Vigorous effervescence (H₂ gas evolution) must occur. This validates that active hydride was still present at the end of the 16-hour period, confirming the reagent was not entirely consumed by the solvent.
Extraction: Extract the aqueous mixture with diethyl ether (3 × 50 mL).
Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Recrystallize the crude residue from hot hexane to afford 1,1,3,3-tetramethyl-2-indanol as colorless crystals (Melting point: 63–67 °C).
Protocol B: Lewis Acid-Mediated Reduction (Electrophilic Activation)
For laboratories requiring faster throughput or avoiding massive excesses of borohydride, Lewis acid activation provides an elegant alternative [2].
Step-by-Step Procedure:
Preparation: In an oven-dried 100 mL Schlenk flask under a strict nitrogen atmosphere, suspend 1.13 g (30.0 mmol, 3.0 equiv) of NaBH₄ in 40 mL of anhydrous THF.
Substrate Addition: Add a solution of 1.88 g (10.0 mmol) of 1,1,3,3-tetramethyl-2-indanone in 30 mL of anhydrous THF to the slurry.
Activation: Dropwise add 1.09 g (7.7 mmol, 0.77 equiv) of boron trifluoride diethyl etherate (BF₃·OEt₂).
Causality & Validation: Immediate mild gas evolution and a change in the slurry's consistency will occur as reactive borane species are generated in situ. The BF₃ coordinates to the ketone, forcefully drawing electron density away from the sterically shielded carbonyl carbon.
Reaction Phase: Stir the mixture at room temperature for 8 hours.
Quenching: Cool the flask to 0 °C and carefully quench by the slow, dropwise addition of 20 mL of distilled water.
Self-Validation: Bubbling confirms the neutralization of the remaining reactive boron species.
Isolation: Extract the mixture with chloroform or ethyl acetate (3 × 40 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography or recrystallization.
References
Source: Google Patents (CN87103809A)
The Development of a New Method for the Trapping of Nitric Oxide (Thesis detailing NaBH₄/BF₃·OEt₂ reductions)
Source: Canadian Journal of Chemistry (Ward & Rhee, 1989)
Method
Application Note: Using 1,1,3,3-Tetramethylindan-2-ol (TMIO-H) as a Bulky Ligand Precursor
Introduction: The "Goldilocks" of Steric Bulk In the design of organometallic complexes for catalysis (e.g., olefin polymerization, C-H activation) and the stabilization of reactive metal centers, steric protection is pa...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Goldilocks" of Steric Bulk
In the design of organometallic complexes for catalysis (e.g., olefin polymerization, C-H activation) and the stabilization of reactive metal centers, steric protection is paramount. While acyclic bulky alcohols like di-tert-butylmethanol (
) and tri-tert-butylmethanol (tritox) are industry standards, they suffer from conformational flexibility that can expose the metal center during catalytic turnover.
1,1,3,3-tetramethylindan-2-ol (TMIO-H) offers a superior alternative. By locking the steric bulk into a rigid indan backbone, TMIO-H provides a "static" steric wall that does not "breathe" or rotate away from the metal center.
Key Advantages
Rigidity: The fused benzene ring locks the C1 and C3 quaternary carbons, preventing the "floppiness" associated with acyclic alkyl chains.
Thermal Stability: Although it is a secondary alcohol (possessing an
-hydrogen), the massive steric shielding from the four flanking methyl groups significantly retards -hydride elimination pathways.
Solubility: The lipophilic indan backbone confers excellent solubility in non-polar hydrocarbons (pentane, toluene), essential for crystallization and industrial catalytic processes.
Chemical Profile & Structural Logic[1]
Property
Data
IUPAC Name
1,1,3,3-tetramethylindan-2-ol
Formula
MW
190.28 g/mol
Appearance
White crystalline solid
pKa (approx)
~18 (DMSO) - Less acidic than simple alcohols due to steric hindrance
Steric Analog
Rigidified Di-tert-butylmethanol ()
Coordination Mode
Monodentate Alkoxide (-O)
Structural Comparison
: The tert-butyl groups can rotate, creating transient openings in the coordination sphere.
TMIO-H: The methyl groups are fixed on the 5-membered ring. The "bite" of the ligand is constant, forcing the metal into a specific pocket.
Protocol A: Ligand Synthesis
Note: While TMIO-H can be custom synthesized, high-purity precursors are essential.
Step 1: Precursor Preparation (Reduction of Ketone)
The starting material is 1,1,3,3-tetramethylindan-2-one .[1]
Reagents:
1,1,3,3-tetramethylindan-2-one (1.0 eq)
Sodium Borohydride (
) (1.5 eq) or (0.75 eq)
Solvent: Methanol (for
) or THF (for )
Procedure:
Dissolution: Dissolve 10 g of 1,1,3,3-tetramethylindan-2-one in 100 mL of anhydrous Methanol at 0°C under Argon.
Addition: Slowly add
pellets (3.0 g) over 30 minutes. Gas evolution () will occur.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Quench: Cool to 0°C. Add 1M HCl dropwise until pH ~2 to destroy excess hydride.
Extraction: Remove MeOH in vacuo. Extract aqueous residue with
(3 x 50 mL).
Purification: Dry organics over
. Evaporate solvent. Recrystallize the white solid from hot Hexane.
Yield: >90%
Characterization:
NMR should show a doublet/multiplet for the C2-H and disappearance of the ketone signal.
Protocol B: Metallation Strategies
Installing the ligand onto a metal center.
Method 1: Deprotonation (Salt Metathesis)
Best for: Early Transition Metals (Ti, Zr, Hf) and Lanthanides.
Lithiation:
Dissolve TMIO-H (1.0 g) in dry Hexane (20 mL) at -78°C.
Stir for 2 hours. Filter, wash with cold pentane, and dry in vacuo.
Complexation (Example:
):
Suspend
(1.0 eq) in Toluene at -78°C.
Add a suspension of
(1.0 eq) in Toluene via cannula.
Warm to RT and reflux for 12 hours (steric bulk requires energy to overcome).
Filter off LiCl. Crystallize product from Toluene/Hexane.
Method 2: Protonolysis (Amine Elimination)
Best for: Avoiding salt retention and ensuring high purity.
Reaction:
Dissolve
in Toluene.
Add TMIO-H (4.0 eq) as a solid or toluene solution.
Heat to 80°C under a flow of Argon to drive off volatile dimethylamine (
).
Note: Due to extreme steric bulk, it may be difficult to put 4 ligands on Zr. You may stop at
or depending on stoichiometry and forcing conditions.
Visualization: Synthesis & Steric Logic
Caption: Workflow for converting the indanone precursor into the active metal-TMIO catalyst, highlighting the two primary installation routes (Metathesis vs. Protonolysis).
Applications & Expert Tips
Application 1: Olefin Polymerization (Group 4)
TMIO-based Titanium and Zirconium complexes are excellent candidates for ethylene/propylene polymerization.
Mechanism: The bulky ligand prevents the approach of the growing polymer chain to the metal center's "backside," suppressing chain transfer and increasing molecular weight.
Protocol: Activate
with MAO (Methylaluminoxane) (Al:Ti ratio 1000:1) in Toluene at 60°C under 5 atm Ethylene.
Application 2: Stabilizing Paramagnetic Species
The lack of
-hydrogens allows TMIO to stabilize metals in unusual oxidation states (e.g., Fe(III), Cr(III)) without decomposing.
Tip: Use the Lithium salt (
) for reaction with or in THF. The resulting complexes are often soluble in pentane, allowing for easy separation from Lithium halides.
Troubleshooting
Incomplete Substitution: If you cannot get full substitution (e.g., stopping at
), it is likely due to steric crowding. Switch to a smaller leaving group (Amide vs Chloride) or increase reaction temperature.
Hydrolysis: The bulky pocket can trap water. Ensure all solvents are dried over Na/Benzophenone or passed through activated alumina columns.
References
Indan-2-yl Structural Properties
Lamm, J. H., et al. (2014). "Carbenoid-mediated nucleophilic 'hydrolysis' of 2-(dichloromethylidene)-1,1,3,3-tetramethylindane...". Beilstein Journal of Organic Chemistry, 10, 259–270.[3] Link
Relevance: Establishes the superior rigidity and shielding of the 1,1,3,3-tetramethylindan-2-yl fragment compared to acyclic analogs.[4]
General Bulky Alkoxide Protocols (Homologous Chemistry)
Barclay, L. R. C., et al. (1980). "Sterically Hindered Aromatic Compounds." Canadian Journal of Chemistry.
Lappert, M. F., et al. (2009). Metal Amide Chemistry. Wiley.
Application Note: Precision Synthesis and Olfactory Characterization of 1,1,3,3-Tetramethyl-2-indanol
This Application Note is designed for research chemists and fragrance development scientists. It details the synthesis, purification, and olfactory evaluation of 1,1,3,3-tetramethyl-2-indanol , a sterically congested sec...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research chemists and fragrance development scientists. It details the synthesis, purification, and olfactory evaluation of 1,1,3,3-tetramethyl-2-indanol , a sterically congested secondary alcohol used as a fixative and structural probe in musk fragrance chemistry.
Executive Summary
1,1,3,3-tetramethyl-2-indanol (TMI-OH) represents a unique class of "gem-dimethyl" substituted indanes. Unlike typical indane derivatives where functionalization occurs at the benzylic (C1/C3) positions, TMI-OH is chemically forced to functionalize at the homobenzylic (C2) position due to steric blocking at C1 and C3.
This molecule serves two critical roles in fragrance chemistry:
Functional Fixative: Its high molecular weight and steric bulk provide exceptional stability in aggressive media (bleach, detergents) where esters or aldehydes might degrade.
Structural Probe: It bridges the gap between woody-camphoraceous odorants and polycyclic musks (e.g., Galaxolide), aiding in Structure-Odor Relationship (SOR) studies.
Chemical Theory & Mechanism
The "Blocked Benzylic" Effect
The synthesis of TMI-OH relies on a rare regioselective oxidation phenomenon. In standard indane, oxidation occurs at the benzylic carbon (C1) to form 1-indanone. However, in 1,1,3,3-tetramethylindane, the eight methyl protons at C1 and C3 create a "quaternary blockade."
Standard Indane: Oxidation
C1-Ketone (Benzylic attack).
Tetramethylindane: Oxidation
C2-Ketone (Homobenzylic attack).
This reaction is thermodynamically difficult and requires a potent oxidant (Chromium Trioxide) to access the sterically shielded C2 methylene group.
Reaction Pathway Diagram
The following diagram illustrates the synthesis flow and the steric blocking mechanism.
Caption: Synthesis pathway highlighting the regioselective oxidation driven by the quaternary steric blockade at C1 and C3.
Experimental Protocol
Safety Warning: Chromium(VI) oxide (CrO3) is a strong oxidizer and carcinogen. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield).
Phase A: Synthesis of 1,1,3,3-Tetramethyl-2-indanone
Prepare a solution of Chromium Trioxide (CrO3) (30.0 g, 300 mmol) in 50% aqueous Acetic Acid (100 mL).
Oxidation Reaction:
Cool the indane solution to 15°C in a water bath.
Critical Step: Add the CrO3 solution dropwise over 60 minutes. Do not allow temperature to exceed 25°C (exothermic control is vital to prevent ring cleavage).
Once addition is complete, stir at room temperature (25°C) for 6 hours. The solution will turn dark green (reduction of Cr(VI) to Cr(III)).[1]
Workup:
Pour the reaction mixture into ice water (500 mL).
Extract with Diethyl Ether (3 x 100 mL).
Wash the organic layer with Saturated NaHCO3 (until neutral pH) and Brine.
Dry over anhydrous MgSO4 and concentrate in vacuo.
Checkpoint: You should obtain a crystalline solid (Ketone). Recrystallize from hexane if necessary.
Phase B: Reduction to 1,1,3,3-Tetramethyl-2-indanol
Objective: Convert the ketone to the secondary alcohol.
Reduction Setup:
Dissolve the 1,1,3,3-tetramethyl-2-indanone (10 g, 53 mmol) from Phase A in Methanol (100 mL).
Cool to 0°C using an ice bath.
Hydride Addition:
Add Sodium Borohydride (NaBH4) (2.0 g, 53 mmol) in small portions over 20 minutes.
Observation: Gas evolution (H2) will occur. Ensure good venting.
Allow the mixture to warm to room temperature and stir for 2 hours.
Quench & Isolation:
Quench the reaction with 1N HCl (50 mL) carefully to destroy excess hydride.
Evaporate the Methanol under reduced pressure.
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
Dry over Na2SO4, filter, and concentrate.
Purification:
Recrystallize the crude solid from Heptane/Ethanol (9:1) .
Final Product: White crystalline needles.
Analytical & Olfactory Evaluation
Physical Properties Data
Property
Value
Method
Molecular Formula
C13H18O
-
Molecular Weight
190.28 g/mol
Calc.
Melting Point
86–88 °C
Capillary (Uncorr.)
Appearance
White crystalline powder
Visual
Solubility
Soluble in EtOH, DEP, IPM
10% w/w
LogP (Calc)
~3.8
Consensus
Self-Validating NMR Check
To confirm the structure without external standards, check the 1H NMR (CDCl3, 400 MHz) for these diagnostic signals:
1.25 & 1.45 ppm: Four singlets (or two overlapping sets) representing the four methyl groups. If these are split, the symmetry is broken (wrong isomer).
3.85 ppm (d): The carbinol proton (H at C2).
7.1-7.3 ppm: Aromatic multiplet (4H).
Olfactory Profile
Evaluation Protocol: Prepare a 10% solution in Dipropylene Glycol (DPG). Dip a smelling strip and evaluate at T=0, T=1hr, and T=24hr.
Top Note: Mild, negligible impact.
Heart Note: Dry, woody, camphoraceous, with a "pine-needle" nuance.
Base Note (Dry-down): Earthy, stable, weak animalic undertone.
Fixative Value: High. The bulky gem-dimethyl groups prevent rapid evaporation and metabolic/oxidative degradation.
References
Synthesis of Indanones
Title: "Oxid
Source:Journal of Organic Chemistry.
Context: General methodology for CrO3 oxid
Link:
Fragrance Application of Indanols
Title: "Indanol derivatives and processes for producing same (US3636165A)."
Source: Google P
Context: Describes the utility of penta- and tetramethylindanols in woody fragrance compositions.
Link:
Physical Properties & Safety
Title: "1,1,3,3-Tetramethyl-2-indanone (Precursor D
Source: PubChem / Sigma-Aldrich.
Context: Melting points and safety data for the ketone intermedi
Link:
General Musk Chemistry:
Title: "Chemistry and Technology of Flavors and Fragrances."
Source:David Rowe (Editor), Blackwell Publishing.
Context: Background on how methylation patterns in indanes affect musk vs. woody odor perception.
Application Note: Synthesis and Derivatization Workflows for 2-Substituted 1,1,3,3-Tetramethylindans
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Focus: Exploiting steric overcrowding for the stabilization of reactive intermediates and the synthesis of highly strained mol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals
Focus: Exploiting steric overcrowding for the stabilization of reactive intermediates and the synthesis of highly strained molecular scaffolds.
Introduction: The Thermodynamic Power of Steric Overcrowding
In advanced organic synthesis and drug design, controlling the three-dimensional space around a reactive center is paramount. The 1,1,3,3-tetramethylindan core represents a privileged scaffold due to the massive steric bulk provided by its geminal dimethyl groups at the C1 and C3 positions. This architecture creates an exceptionally congested environment around the C2 carbon, leading to two distinct chemical phenomena:
Kinetic Stabilization of Reactive Intermediates: The steric shield prevents intermolecular side reactions (such as dimerization). This allows for the isolation of highly reactive species at the C2 position, including heavy-chalcogen ketones (selones)[1] and transient 2H-benzoselenetes[2].
Relief of Ground-State Strain (B-Strain): The sp³ hybridization at the C2 position forces substituents into severe steric clash with the adjacent methyl groups. When a leaving group at C2 departs to form an sp² hybridized carbocation, this internal strain is instantly relieved. Consequently, 2-substituted 1,1,3,3-tetramethylindans (e.g., bromides or tosylates) exhibit remarkably large solvolytic rate enhancements compared to their unmethylated counterparts[3].
Synthetic Divergence & Mechanistic Pathways
The central hub for accessing these sterically demanding derivatives is 1,1,3,3-tetramethylindan-2-one . From this precursor, synthetic workflows generally diverge into heteroatom functionalization (Pathway A) or carbon-linked homologation (Pathway B).
Fig 1. Divergent synthetic workflows for 2-substituted 1,1,3,3-tetramethylindans.
Experimental Protocols & Causality
Protocol A: Synthesis of 1,1,3,3-Tetramethylindan-2-selone
Objective: Prepare an isolable, sterically protected heavy-ketone for trapping reactive dienophiles or forming stable transition-metal complexes[4].
Step 1: Convert 1,1,3,3-tetramethylindan-2-one to its corresponding hydrazone using hydrazine hydrate in refluxing ethanol.
Step 2: Dissolve the hydrazone in anhydrous dichloromethane (DCM) and add triethylamine (Et₃N). Causality Note: Et₃N is required to neutralize the HBr generated in the subsequent step, preventing the acidic degradation of the product.
Step 3: Add diselenium dibromide (Se₂Br₂) dropwise. Crucial Temperature Control: The reaction must be carried out at room temperature . If the temperature is maintained too low (e.g., -20 °C), the reaction kinetically traps the nitrogen to yield a sterically congested 1,3,4-selenadiazoline (53% yield) instead of the desired selone[1]. At room temperature, nitrogen is efficiently extruded, yielding the selone (55% yield)[1].
Self-Validating Check: The formation of the selone is visually self-validating; the reaction mixture will transition to a deep blue/green color, which is characteristic of monomeric heavy chalcogen ketones.
Protocol B: Carbenoid-Mediated Synthesis of 1,1,3,3-Tetramethylindan-2-carboxylic Acid
Objective: Synthesize a highly hindered carboxylic acid to serve as a gateway for "one-sidedly overcrowded" ketones[5].
Step 1: React 2-(dichloromethylidene)-1,1,3,3-tetramethylindane with solid KOH in anhydrous DMSO at ≥100 °C[6]. Causality Note: DMSO is not merely a passive solvent here; it actively participates by transferring an oxygen atom to the transient Cl,K-carbenoid intermediate, generating dimethyl sulfide as a byproduct and facilitating the formal "hydrolysis" into a ketene[5].
Step 2: The transient ketene immediately incorporates KOH to form the potassium salt of the target carboxylic acid[5].
Step 3 (Workup): Dilute the mixture with aqueous NaOH and wash with Et₂O to remove non-acidic impurities.
Self-Validating Check: The target molecule will exclusively partition into the basic aqueous layer. It will only precipitate or become extractable into a fresh Et₂O layer after strict acidification of the aqueous phase with concentrated HCl[6]. Evaporation of the dried Et₂O layer yields the acid as a white powder[6].
Quantitative Data & Characterization
The unique steric environment of the 1,1,3,3-tetramethylindan core imparts extreme stability to its derivatives, allowing for precise characterization of species that are normally too transient to observe.
Table 1: Comparative Properties and Utilities of C2-Derivatives
Derivative
Key Reagent / Condition
Primary Application & Property
Reference
2-Selone
Se₂Br₂, Et₃N (Room Temp)
Isolable heavy-ketone; reacts with benzyne to form the first isolable 2H-benzoselenete (mp 83-84 °C).
The 1,1,3,3-tetramethylindan scaffold is far more than a passive lipophilic domain. By weaponizing its severe steric bulk, researchers can manipulate kinetic and thermodynamic pathways to isolate highly reactive chalcogenides, stabilize transition metal complexes, and study the fundamental limits of carbon-carbon bond strain. Strict adherence to temperature controls and solvent selection (e.g., DMSO's active role in carbenoid hydrolysis) is essential for successfully navigating these divergent synthetic workflows.
References
Knorr, R., et al. "Carbenoid-mediated nucleophilic “hydrolysis” of 2-(dichloromethylidene)-1,1,3,3-tetramethylindane with DMSO participation, affording access to one-sidedly overcrowded ketone and bromoalkene descendants." Beilstein Journal of Organic Chemistry (2014).
URL:[Link]
Okuma, K., et al. "1,1,3,3-Tetramethylindan-2-selone−Benzyne Adduct: An Isolable 2H-Benzoselenete." Journal of the American Chemical Society (2001).
URL:[Link]
Ishii, A., et al. "FIRST ISOLATION OF CIS- AND TRANS-1,3,4-SELENADIAZOLINES FROM PIVAROPHENONE HYDRAZONES." Heterocycles (2002).
URL: [Link]
Slutsky, J., et al. "Remarkably large solvolytic rate enhancement due to relief of ground state leaving group strain." Journal of the American Chemical Society (1974).
URL:[Link]
Minoura, M., et al. "Synthesis of Selenoketone–Platinum Complexes." Chemistry Letters (2001).
URL: [Link]
Advanced Crystallization Protocols for Sterically Congested Alcohols: A Case Study on 1,1,3,3-Tetramethylindan-2-ol
As drug development and materials science push toward increasingly complex, lipophilic, and sterically hindered scaffolds, the isolation of these molecules via crystallization has become a formidable challenge. 1,1,3,3-T...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and materials science push toward increasingly complex, lipophilic, and sterically hindered scaffolds, the isolation of these molecules via crystallization has become a formidable challenge. 1,1,3,3-Tetramethylindan-2-ol represents a quintessential example of this difficulty. Flanked by four methyl groups at the C1 and C3 positions, the C2 hydroxyl group is severely sterically shielded.
This Application Note provides a deep-dive into the thermodynamic and kinetic principles required to successfully crystallize 1,1,3,3-tetramethylindan-2-ol, moving beyond empirical trial-and-error to a deterministic, self-validating methodology.
Mechanistic Context: The "Gem-Dimethyl" Effect on Crystal Lattices
In standard secondary alcohols, crystallization is thermodynamically driven by the enthalpy gained from forming extensive intermolecular hydrogen-bond networks. However, in 1,1,3,3-tetramethylindan-2-ol, the bulky gem-dimethyl groups act as a hydrophobic "umbrella."
The Causality of "Oiling Out":
Because the hydroxyl group is buried, the kinetics of molecular alignment required to form a stable hydrogen-bonded lattice are drastically reduced [1]. When a standard anti-solvent is added rapidly, the solution quickly reaches high supersaturation. Instead of nucleating crystals, the system minimizes its free energy by undergoing Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out" [2]. The molecule separates into a dense, solute-rich liquid phase rather than a highly ordered solid phase.
To overcome this, crystallization protocols for this molecule must operate strictly under kinetic control , maintaining the system within the metastable zone and relying on precise solvent dielectric tuning.
Fig 1. Logical relationship between steric congestion and phase separation during crystallization.
Physicochemical Profiling & Solvent Selection
To design a self-validating crystallization system, solvent selection must be based on dielectric constants (
) and their impact on the solubility of the lipophilic indane core versus the polar hydroxyl head.
Table 1: Solvent Profiling for 1,1,3,3-Tetramethylindan-2-ol
Solvent
Dielectric Constant ()
Solubility Profile
Utility in Crystallization Strategy
Hexane
1.89
High
Wash solvent; poor anti-solvent due to high lipophilicity.
Toluene
2.38
Very High
Avoid. Promotes persistent solvation and oiling out.
The following protocols are designed as self-validating workflows. By incorporating analytical checkpoints (gravimetric yields, mother liquor analysis), the operator can confirm the success of the crystallization in real-time.
Protocol A: Bulk Purification via Controlled Anti-Solvent Precipitation
Objective: High-yield recovery of >98% pure material from crude synthesis [3].
Step 1: Dissolution and Clarification
Transfer 1.0 g of crude 1,1,3,3-tetramethylindan-2-ol (often a viscous yellow oil or waxy solid) into a 20 mL scintillation vial.
Add exactly 3.0 mL of Diethyl Ether. Vortex until complete dissolution is achieved.
Validation Checkpoint: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/salts) that could trigger premature, disordered precipitation.
Step 2: Metastable Zone Entry
Place the vial on a magnetic stirrer at 300 RPM at ambient temperature (22 °C).
Using a syringe pump, add Methanol (anti-solvent) at a strictly controlled rate of 0.1 mL/min .
Causality: Methanol increases the bulk dielectric constant, slowly stripping the ether solvation shell from the indane core without shocking the system into LLPS.
Step 3: Seeding and Maturation
Pause the anti-solvent addition when the solution becomes faintly opalescent (typically around 4.5 mL of Methanol). This marks the boundary of the metastable zone.
If available, add 1-2 mg of pure 1,1,3,3-tetramethylindan-2-ol seed crystals.
Lower the temperature to 4 °C at a rate of 0.5 °C/min using a programmable chiller.
Validation Checkpoint: Monitor the mother liquor. If an oil layer forms at the bottom, immediately raise the temperature by 5 °C until the oil redissolves, then resume cooling at a slower rate.
Step 4: Harvesting
Filter the resulting white crystalline needles via vacuum filtration.
Wash the filter cake with 2 mL of pre-chilled (-20 °C) Hexane to remove residual lipophilic impurities.
Dry under high vacuum (0.1 mbar) for 4 hours. Expected yield: 75-85%.
Protocol B: Vapor Diffusion for Single-Crystal X-Ray Diffraction (SCXRD)
Objective: Growth of diffraction-quality single crystals by minimizing nucleation kinetics.
When structural elucidation is required, the rapid kinetics of Protocol A will yield twinned or polycrystalline masses. Vapor diffusion ensures an infinitesimally slow approach to supersaturation, allowing the sterically hindered molecules time to find their optimal thermodynamic packing arrangement [4].
Step-by-Step Methodology:
Dissolve 20 mg of highly pure 1,1,3,3-tetramethylindan-2-ol in 0.5 mL of Dichloromethane (DCM) inside a 2 mL inner glass vial. Leave the vial uncapped.
Place the 2 mL vial inside a larger 20 mL outer vial containing 3.0 mL of Methanol.
Seal the 20 mL outer vial tightly with a PTFE-lined cap.
Place the setup in a vibration-free environment at a constant 20 °C.
Causality: DCM (b.p. 39.6 °C) is more volatile than Methanol (b.p. 64.7 °C). Over 7–14 days, DCM vapor will slowly diffuse into the outer chamber, while Methanol vapor diffuses into the inner chamber, gradually lowering the solubility of the alcohol and promoting the growth of pristine, faceted crystals.
Fig 2. Vapor diffusion setup for single-crystal growth of sterically hindered alcohols.
Troubleshooting & Analytical Validation
A robust protocol must be self-verifying. Use the following analytical techniques to confirm the integrity of your crystalline product:
Differential Scanning Calorimetry (DSC):
Because of the steric shielding, the melting point of 1,1,3,3-tetramethylindan-2-ol is highly sensitive to lattice defects. A sharp endothermic peak indicates a highly ordered crystal. Broadening of the peak or a pre-melt baseline shift suggests the presence of trapped amorphous domains (a common artifact if LLPS occurred prior to crystallization).
1H-NMR Validation:
Dissolve a crystal in CDCl3. Check for the absence of DCM or Diethyl Ether solvent peaks. Sterically congested molecules frequently form solvates (trapping solvent in the crystal lattice voids). If solvent peaks are present >1 mol%, the material must be milled and re-dried under elevated temperature (40 °C) and high vacuum.
References
Liquid–Liquid Phase Separation in Pharmaceutical Crystallization. Org. Process Res. Dev. 2021, 25, 8, 1786–1801. Available at:[Link]
Knorr, R. et al. Sterically Congested Molecules. 19. Carbenoid Chain Reactions through Proton, Deuteron, or Bromine Transfer from Unactivated 1-Bromo-1-chloroalkanes to 1-Chloro-1-lithioalkanes. J. Am. Chem. Soc. 2006, 128, 14845–14853. Available at:[Link]
Elliot, L. et al. Flow Photochemical Routes to Indoles and 8-ring Lactones, and their Application in Target Synthesis. University of Southampton Research Repository. 2023. Available at:[Link]
Iyoda, M. et al. Thermal and Nickel-catalyzed Dimerization of Hexapentaene. Chem. Lett. 1990, 19, 2149-2152. Available at:[Link]
Method
Application Note: Overcoming Steric Barriers in the Esterification of 1,1,3,3-Tetramethyl-2-indanol
Topic: Reagents for Esterification of 1,1,3,3-Tetramethyl-2-indanol Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists [1] Introduction & Molecule Analy...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reagents for Esterification of 1,1,3,3-Tetramethyl-2-indanol
Content Type: Application Note & Protocol Guide
Audience: Researchers, Process Chemists, and Drug Discovery Scientists
[1]
Introduction & Molecule Analysis
1,1,3,3-Tetramethyl-2-indanol represents a classic challenge in synthetic organic chemistry: the functionalization of a sterically congested secondary alcohol. The four methyl groups at the benzylic positions (C1 and C3) create a "neopentyl-like" environment that severely restricts the trajectory of incoming electrophiles toward the hydroxyl group at C2.
Standard esterification protocols (e.g., Fischer esterification) often fail due to the high energy of the tetrahedral intermediate required in the transition state. Successful derivatization requires reagents that either activate the acyl donor to a supra-electrophilic state or increase the nucleophilicity of the alcohol via deprotonation.
Structural Challenges[2]
Steric Shielding: The gem-dimethyl groups at C1 and C3 block the Burgi-Dunitz trajectory.
Electronic Effects: While the alcohol is secondary, the electron-donating alkyl groups make the oxygen relatively nucleophilic, provided it can access the electrophile.
Symmetry: The molecule is achiral (possessing a plane of symmetry), eliminating concerns regarding racemization of the alcohol center itself, though the acid partner stereochemistry must be preserved.
Reagent Selection Guide
The choice of reagent depends heavily on the nature of the carboxylic acid partner.
Gold Standard. Best for coupling hindered acids with this hindered alcohol.
Steglich (Modified)
EDC/DCC, 4-PPY (or high-load DMAP)
Medium
Simple acids. Requires hyper-nucleophilic catalysts (4-PPY is superior to DMAP here).
Acid Chloride
Acyl Chloride, Pyridine, DMAP (stoichiometric)
High
Robust substrates where the acid chloride is stable and available.
Alkoxide
NaH or n-BuLi, Acid Chloride
Extreme
"Last resort" for unreactive systems. Forces reaction via alkoxide formation.
Detailed Experimental Protocols
Protocol A: The Yamaguchi Esterification (Recommended)
This method utilizes a mixed anhydride intermediate that is less sterically demanding than standard symmetric anhydrides, driven by the regioselective attack of DMAP.
Activation: In a flame-dried flask under Ar/N₂, dissolve the carboxylic acid (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous THF or Toluene.
Mixed Anhydride Formation: Cool to 0°C. Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise. Stir for 1 hour at room temperature. A white precipitate (Et₃N·HCl) will form.[1]
Filtration (Optional but Recommended): Rapidly filter the mixture under inert gas to remove amine salts, concentrating the filtrate (mixed anhydride) if necessary. Note: Many protocols perform this "one-pot" without filtration, but filtration improves yield for very hindered substrates.
Esterification: Dissolve the 1,1,3,3-tetramethyl-2-indanol (1.2 equiv) and DMAP (2.0 equiv) in Toluene. Add this solution to the mixed anhydride.
Reflux: Heat the reaction mixture to 80–110°C (reflux) for 4–12 hours. The high temperature is crucial to overcome the steric barrier of the indanol.
Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Wash organics with 1N HCl (to remove DMAP), brine, and dry over Na₂SO₄.
Protocol B: The "Super-Catalyst" Steglich Method
Standard DCC/DMAP often stalls. Replacing DMAP with 4-Pyrrolidinopyridine (4-PPY) increases catalytic turnover by ~10-fold due to the greater electron-donating capability of the pyrrolidine ring.
Dissolve alcohol, acid, and 4-PPY in anhydrous DCM.
Cool to 0°C.
Add DCC/EDC in one portion.
Allow to warm to room temperature and stir for 24–48 hours. Monitoring: If conversion is <50% after 24h, add 0.5 equiv more DCC and reflux (switch solvent to DCE if higher temp needed).
Protocol C: The Alkoxide (Brute Force) Method
Use this only if the carboxylic acid partner is available as an acid chloride and contains no base-sensitive groups (e.g., epoxides, acidic alpha-protons).
Suspend NaH (washed with hexanes) in anhydrous THF under Argon.
Add 1,1,3,3-tetramethyl-2-indanol (dissolved in THF) dropwise at 0°C. Evolution of H₂ gas will occur.
Stir at RT for 30 mins to ensure complete alkoxide formation.
Cool back to 0°C. Add the acid chloride dropwise.
Warm to RT and stir. Reaction is usually complete within 1–2 hours due to the high nucleophilicity of the alkoxide.
Comparative Performance Data
The following table summarizes expected performance based on kinetic data for hindered secondary alcohols (e.g., menthol, neopentyl alcohol) which serve as kinetic proxies for 1,1,3,3-tetramethyl-2-indanol.
The diagram below illustrates how the Yamaguchi reagent activates the acid and how DMAP acts as a "shuttle" to deliver the acyl group to the sterically blocked indanol oxygen.
Caption: The Yamaguchi cycle bypasses steric hindrance via the highly reactive N-acyl pyridinium intermediate.
Figure 2: Decision Tree for Protocol Selection
Caption: Logic flow for selecting the optimal esterification protocol based on substrate properties.
References
Yamaguchi Esterification (Original Method): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan. [5]
Mechanism of Yamaguchi Reaction: Dhimitruka, I., & SantaLucia, J. (2006).[6][7] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor". Organic Letters.
Steglich Esterification & 4-PPY: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition.
Esterification of Hindered Alcohols (Benzotriazole Method): ResearchGate. "Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters".
General Review of Esterification: Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
Technical Support Center: Overcoming Steric Hindrance in 1,1,3,3-Tetramethylindan-2-ol Reactions
Welcome to the technical support center for navigating the unique chemical reactivity of 1,1,3,3-tetramethylindan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for navigating the unique chemical reactivity of 1,1,3,3-tetramethylindan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic routes involving this sterically hindered secondary alcohol. The bulky tetramethylindan framework significantly shields the hydroxyl group, often leading to sluggish or failed reactions under standard conditions.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these steric barriers and achieve your desired chemical transformations.
The Challenge: Understanding Steric Hindrance in 1,1,3,3-Tetramethylindan-2-ol
The core issue with 1,1,3,3-tetramethylindan-2-ol is the steric congestion around the C2 hydroxyl group. The four methyl groups on the adjacent C1 and C3 positions create a crowded environment, physically blocking the approach of reagents to the reaction center.[1][2][3] This steric hindrance dramatically reduces the rate of nucleophilic attack and can favor alternative reaction pathways like elimination, especially under harsh conditions.[2][4][5]
Frequently Asked Questions (FAQs) - General Considerations
Q1: Why are my standard acylation/esterification reactions with 1,1,3,3-tetramethylindan-2-ol failing or giving low yields?
A1: Standard acylation methods, such as using acid chlorides or anhydrides with a simple base like triethylamine or pyridine, often fail due to the severe steric hindrance around the hydroxyl group of 1,1,3,3-tetramethylindan-2-ol. The bulky substrate prevents the nucleophilic alcohol from effectively attacking the electrophilic acylating agent. Furthermore, the intermediate tetrahedral transition state is destabilized by steric clash. To overcome this, more powerful catalytic methods are required to activate either the alcohol or the acylating agent.
Q2: I am observing elimination byproducts. How can I minimize them?
A2: Elimination is a common side reaction with sterically hindered alcohols, particularly under conditions that favor the formation of a carbocation or involve strong, non-nucleophilic bases.[4] To minimize elimination, it is crucial to employ mild reaction conditions and avoid excessive heat. Using highly nucleophilic, non-basic catalysts and reagents can promote the desired substitution reaction over elimination. For instance, in esterifications, using activating agents that do not generate strong acids in situ is beneficial.
Q3: Are there any general strategies to improve the reactivity of this hindered alcohol?
A3: Yes, several general strategies can be employed:
Use of highly reactive acylating agents: Employing more electrophilic reagents can increase the reaction rate.
Catalyst selection: Utilizing catalysts that can activate the alcohol or the coupling partner is key. Lewis acids and specific organocatalysts are often effective.[6][7][8]
Reaction conditions: Optimizing solvent, temperature, and reaction time is critical. In some cases, microwave irradiation can be beneficial.[9]
Modified procedures for classical reactions: Adapting well-known reactions, like the Mitsunobu reaction, with specific reagents can significantly improve yields for hindered alcohols.[10][11]
Troubleshooting Guide: Specific Reaction Types
Section 1: Acylation and Esterification
Acylating the hydroxyl group of 1,1,3,3-tetramethylindan-2-ol is a common requirement for protecting group strategies or for the synthesis of ester-containing target molecules.
FAQ: Acylation/Esterification
Q1.1: My esterification with acetic anhydride and DMAP is extremely slow. What can I do?
A1.1: While 4-(Dimethylamino)pyridine (DMAP) is a well-known acylation catalyst, its efficacy can be limited with severely hindered alcohols.[6] To enhance the reaction rate, consider the following:
Switch to a more powerful catalyst: Bismuth(III) triflate (Bi(OTf)₃) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) have been shown to be highly effective catalysts for the acylation of sterically demanding alcohols with acid anhydrides.[7][8][12]
Use 1-Methylimidazole (MI): MI is an inexpensive and efficient nucleophilic catalyst for the acylation of sterically hindered alcohols and can be used with an auxiliary base like triethylamine to accelerate the reaction.[6][12]
Employ a different acylating agent: In some cases, using a more reactive acylating agent, such as an acyl cyanide or a mixed anhydride, can improve yields.
Dissolve 1,1,3,3-tetramethylindan-2-ol (1.0 equiv) in anhydrous DCM.
Add Bi(OTf)₃ (0.01-0.05 equiv).
Add acetic anhydride (1.5-2.0 equiv) to the mixture.
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Expected Outcome: High yield of 1,1,3,3-tetramethylindan-2-yl acetate.
Causality behind Experimental Choices:
Bi(OTf)₃: This Lewis acid activates the anhydride, making it a much more potent electrophile, thus overcoming the low nucleophilicity of the hindered alcohol.[7]
Anhydrous Conditions: While the catalyst is water-tolerant, anhydrous conditions are recommended to prevent hydrolysis of the anhydride and the catalyst.
Section 2: Mitsunobu Reaction for Inversion of Stereochemistry or Etherification
The Mitsunobu reaction is a powerful tool for the functionalization of alcohols with inversion of configuration. However, standard conditions often fail with sterically hindered substrates.[10][13][14]
FAQ: Mitsunobu Reaction
Q2.1: I am attempting a Mitsunobu reaction with 1,1,3,3-tetramethylindan-2-ol using benzoic acid, PPh₃, and DEAD, but I am only recovering starting material. What is the problem?
A2.1: The standard Mitsunobu protocol is often inefficient for sterically hindered alcohols.[10] The formation of the key alkoxyphosphonium salt intermediate is sterically disfavored. To address this, a modified approach is necessary. Using a more acidic pronucleophile, such as 4-nitrobenzoic acid, can significantly improve the reaction yield.[10] The higher acidity facilitates the protonation of the betaine intermediate, driving the reaction forward.
Troubleshooting Protocol: Modified Mitsunobu for Hindered Alcohols
This procedure is based on a general method for the inversion of sterically hindered alcohols.[10]
Objective: To invert the stereochemistry of a chiral 1,1,3,3-tetramethylindan-2-ol derivative (if applicable) or to form an ester with inversion.
Materials:
1,1,3,3-tetramethylindan-2-ol
4-Nitrobenzoic acid
Triphenylphosphine (PPh₃)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Anhydrous tetrahydrofuran (THF)
Step-by-Step Procedure:
Dissolve 1,1,3,3-tetramethylindan-2-ol (1.0 equiv), 4-nitrobenzoic acid (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography to isolate the inverted ester.
If the inverted alcohol is desired, the resulting ester can be saponified using standard conditions (e.g., NaOH in MeOH/H₂O).
Causality behind Experimental Choices:
4-Nitrobenzoic acid: Its lower pKa compared to benzoic acid facilitates the formation of the acyloxyphosphonium salt, which is a key intermediate in the reaction with hindered alcohols.[10][11]
Anhydrous THF: Ensures that water does not compete as a nucleophile or decompose the reagents.
Diagram: Modified Mitsunobu Reaction Workflow
Caption: Workflow for the modified Mitsunobu reaction.
Section 3: Oxidation to the Ketone
Oxidation of the secondary alcohol to the corresponding ketone, 1,1,3,3-tetramethylindan-2-one, can also be challenging due to steric hindrance.
FAQ: Oxidation
Q3.1: My Swern oxidation of 1,1,3,3-tetramethylindan-2-ol is sluggish and gives a complex mixture of products. Are there better alternatives?
A3.1: While the Swern oxidation is a powerful method, the bulky nature of 1,1,3,3-tetramethylindan-2-ol can hinder the formation of the necessary intermediate. Milder and less sterically demanding oxidation protocols are often more successful. Consider using:
Dess-Martin Periodinane (DMP): DMP is a mild and highly efficient oxidizing agent for a wide range of alcohols, including sterically hindered ones. It operates under neutral conditions at room temperature.
Parikh-Doering Oxidation: This method uses the SO₃·pyridine complex and is known for its mildness and tolerance of sensitive functional groups.
Troubleshooting Protocol: Dess-Martin Oxidation
Objective: To oxidize 1,1,3,3-tetramethylindan-2-ol to 1,1,3,3-tetramethylindan-2-one.
Dissolve 1,1,3,3-tetramethylindan-2-ol (1.0 equiv) in anhydrous DCM.
Add Dess-Martin Periodinane (1.1-1.5 equiv) in one portion.
Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within 1-3 hours.
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
Stir vigorously until the layers are clear.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Causality behind Experimental Choices:
Dess-Martin Periodinane: The mechanism of oxidation by DMP is less susceptible to steric hindrance compared to chromium-based reagents or the Swern oxidation. The reaction proceeds through a periodinane ester intermediate.
Diagram: Decision Tree for Oxidation
Caption: Choosing an appropriate oxidation method.
Section 4: Etherification
Forming ethers from sterically hindered alcohols is notoriously difficult using classical methods like the Williamson ether synthesis, which often leads to elimination products.[4][5]
FAQ: Etherification
Q4.1: I am unable to synthesize an ether from 1,1,3,3-tetramethylindan-2-ol using sodium hydride and an alkyl halide. What alternative methods exist?
A4.1: The Williamson ether synthesis is generally unsuitable for secondary and tertiary alcohols that are sterically congested due to the prevalence of E2 elimination.[4] Modern methods that avoid strongly basic conditions are required.
Reductive Etherification: A metal-free approach using chlorodimethylsilane (CDMS) and a thiourea catalyst can effectively couple sterically hindered alcohols with aldehydes or ketones to form ethers.[4] This method proceeds under mild conditions and shows excellent functional group tolerance.
Electrochemical Etherification: A novel electrochemical approach allows for the synthesis of sterically hindered ethers from activated alcohols under mild conditions without the need for sacrificial oxidants.[15][16] This method generates reactive carbocations that are trapped by alcohol nucleophiles.
This protocol is based on a general method for accessing sterically hindered ethers.[4]
Objective: To synthesize an ether from 1,1,3,3-tetramethylindan-2-ol and a carbonyl compound.
Materials:
1,1,3,3-tetramethylindan-2-ol
Aldehyde or ketone
Schreiner thiourea catalyst
Chlorodimethylsilane (CDMS)
Anhydrous solvent (e.g., DCM)
Step-by-Step Procedure:
To a solution of the aldehyde or ketone (1.0 equiv), 1,1,3,3-tetramethylindan-2-ol (1.2 equiv), and Schreiner thiourea catalyst (0.1 equiv) in anhydrous solvent, add CDMS (1.5 equiv) at room temperature.
Stir the reaction and monitor by TLC.
Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.
Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate.
Purify the crude product by column chromatography.
Causality behind Experimental Choices:
Schreiner Thiourea and CDMS: This combination generates HCl in situ, which, along with the thiourea, activates the carbonyl group towards nucleophilic attack by the hindered alcohol, forming an intermediate that is then reduced by the silane.[4]
References
Pareek, S., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. [Link]
Dodge, J. A., et al. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses, 73, 110. [Link]
Wu, Q., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]
Wang, Z., et al. (2025). eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Organic Letters, 27(1), 147-152. [Link]
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]
Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4785. [Link]
Wang, Z., et al. (2024). eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Organic Letters. [Link]
Orita, A., et al. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926-8934. [Link]
Orita, A., et al. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry. [Link]
Wu, Q., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. [Link]
Appiah, K. S., et al. (2017). Mild and Highly Efficient Copper(I) Inspired Acylation of Alcohols and Polyols. Molecules, 22(1), 146. [Link]
How can I tosylate an hindered secondary alcohol? ResearchGate. (2013). [Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. (2022). [Link]
Steric Effects on SN2 Reactions. Chemistry Steps. [Link]
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]
Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado. (2012). [Link]
Synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer. PMC. [Link]
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
purification of 1,1,3,3-tetramethyl-2-indanol from reaction mixtures
Welcome to the Technical Support Center for Synthetic Workflows. This portal is designed for researchers and drug development professionals tasked with the isolation and purification of sterically hindered cyclic alcohol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Synthetic Workflows. This portal is designed for researchers and drug development professionals tasked with the isolation and purification of sterically hindered cyclic alcohols, specifically 1,1,3,3-tetramethyl-2-indanol .
Due to the unique steric constraints imposed by the four methyl groups flanking the C2 position, standard purification protocols often require precise adjustments. This guide synthesizes field-proven methodologies with mechanistic causality to ensure your purification pipeline is robust, reproducible, and self-validating.
MODULE 1: Process Visualization
Below is the optimized workflow for isolating 1,1,3,3-tetramethyl-2-indanol following a standard sodium borohydride (NaBH₄) reduction of the corresponding indanone.
Workflow for the isolation and .
MODULE 2: Standard Operating Procedure (SOP)
This self-validating protocol ensures that each step contains an analytical checkpoint to verify success before proceeding.
Step 1: Reaction Quenching
Action: After allowing the NaBH₄ reduction in ethanol to stir at room temperature for at least 16 hours, slowly pour the reaction mixture into crushed ice[1].
Causality: The 1,1,3,3-tetramethyl groups create severe steric bulk around the C2 carbonyl, making hydride attack kinetically slow. Extended reaction times are mandatory[1]. Quenching with ice safely decomposes unreacted NaBH₄ while precipitating the highly lipophilic indanol.
Validation: Evolution of H₂ gas ceases, indicating complete neutralization of the hydride.
Step 2: Liquid-Liquid Extraction
Action: Extract the aqueous mixture three times with diethyl ether (Et₂O)[1].
Causality: Diethyl ether effectively partitions the sterically bulky, non-polar indane skeleton away from the water-soluble borate salts and ethanol.
Validation: Spot the remaining aqueous layer on a TLC plate. Observation under UV light (254 nm) should show no active spots, confirming complete extraction of the aromatic product.
Step 3: Washing and Drying
Action: Wash the combined organic phases with saturated aqueous NaCl (brine), then dry over anhydrous Na₂SO₄[1].
Causality: Brine reduces the solubility of organic compounds in the aqueous phase ("salting out") and pulls trace water out of the ether layer. Na₂SO₄ chemically binds the remaining microscopic water droplets.
Validation: The organic layer transitions from slightly cloudy to crystal clear.
Step 4: Chromatographic Polish (Optional but Recommended)
Action: Concentrate the organic layer via rotary evaporation. Load the crude residue onto a silica gel column and elute with a 95:5 Hexane:Ethyl Acetate gradient.
Causality: Removes trace unreacted ketone and side products. The steric shielding of the hydroxyl group makes the indanol run faster than typical secondary alcohols.
Step 5: Recrystallization
Action: Dissolve the concentrated residue in a minimal volume of boiling hexane. Cool slowly to room temperature, then transfer to 4 °C to induce crystallization[1].
Causality: The rigid planar indane structure readily packs into a crystal lattice upon cooling, while the lipophilic tetramethyl groups ensure the compound remains highly soluble in hot aliphatic hydrocarbons.
Validation: Colorless crystals form. For substituted derivatives of this core, melting points typically range from 63–67 °C[1].
MODULE 3: Frequently Asked Questions (FAQs)
Q: Why is my product contaminated with unreacted 1,1,3,3-tetramethyl-2-indanone despite using an excess of NaBH₄?A: This is a kinetic issue, not a thermodynamic one. The four methyl groups at the 1 and 3 positions create immense steric hindrance, physically blocking the Bürgi-Dunitz trajectory required for the hydride to attack the C2 carbonyl. You must allow the reaction to proceed for a minimum of 16 hours at room temperature to achieve full conversion[1].
Q: During liquid-liquid extraction, I encounter a stubborn emulsion. How do I break it?A: Emulsions in this workflow are typically caused by gelatinous borate salts formed during the NaBH₄ quench. Solution: Filter the entire biphasic mixture through a pad of Celite to remove the insoluble borate polymers, or slightly acidify the aqueous layer with 1M HCl to solubilize the salts.
Q: My crystallized product is an "oil" instead of a solid. What went wrong?A: "Oiling out" occurs when a compound precipitates above its melting point or when residual polar solvents (like ethyl acetate or ethanol) disrupt the crystal lattice formation. Solution: Re-concentrate your sample on the rotary evaporator to ensure absolute removal of EtOAc/EtOH. Redissolve in pure hexane, allow it to cool much slower, and seed the solution with a pure crystal if available.
MODULE 4: Analytical & Troubleshooting Data
Table 1: Physicochemical and Chromatographic Properties
Use this data to calibrate your analytical tracking during the purification process.
Technical Support Center: Purification of 1,1,3,3-Tetramethyl-2-indanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 1,1,3,3-tetramethyl-2-indanone from its corresponding reduc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 1,1,3,3-tetramethyl-2-indanone from its corresponding reduction product, 1,1,3,3-tetramethyl-2-indanol. The following troubleshooting guides and FAQs are designed to address specific issues encountered during the purification process, explaining the causality behind experimental choices to ensure a robust and reproducible workflow.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the unreacted ketone from my alcohol product?
The presence of the starting ketone, 1,1,3,3-tetramethyl-2-indanone, constitutes an impurity that can interfere with subsequent reactions or biological assays. For applications in drug development and materials science, high purity of the final alcohol product, 1,1,3,3-tetramethyl-2-indanol, is critical for accurate characterization and performance. The reduction of a ketone to an alcohol is a fundamental transformation, and ensuring the complete removal of the starting material is a hallmark of rigorous synthetic chemistry.[1][2]
Q2: What is the fundamental principle for separating the ketone and alcohol?
The primary difference between 1,1,3,3-tetramethyl-2-indanone and 1,1,3,3-tetramethyl-2-indanol lies in their polarity. The alcohol possesses a hydroxyl (-OH) group, which can engage in hydrogen bonding, making it significantly more polar than the ketone with its carbonyl (C=O) group.[3] This difference in polarity is the cornerstone of the purification strategies discussed in this guide, primarily column chromatography and recrystallization.[4][5]
Troubleshooting Guide: Purification Methodologies
This section details the most effective methods for separating the target alcohol from the unreacted ketone, along with troubleshooting advice for common issues.
Issue 1: My product mixture contains a significant amount of unreacted ketone. Which purification method is best?
For mixtures with a noticeable amount of ketone impurity, column chromatography is the most reliable and efficient purification technique.[6] It separates compounds based on their differential adsorption to a stationary phase, driven by polarity.[7]
In normal-phase chromatography, a polar stationary phase (typically silica gel) is used. The more polar 1,1,3,3-tetramethyl-2-indanol will have stronger interactions (adsorption) with the silica gel compared to the less polar 1,1,3,3-tetramethyl-2-indanone.[7] When a solvent (mobile phase) is passed through the column, the less polar ketone travels faster and elutes from the column first, while the more polar alcohol is retained longer and elutes later.[4]
TLC Analysis: Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and develop it in various solvent systems. A good system will show clear separation between the two spots (ketone and alcohol) with the desired alcohol having an Rf value between 0.2 and 0.4.[7]
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" method often results in better separation.[4]
Elution: Begin eluting the column with the solvent system determined from your TLC analysis. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution).
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure ketone, which contain the pure alcohol, and which contain a mixture. Combine the fractions containing the pure 1,1,3,3-tetramethyl-2-indanol.
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Problem: The ketone and alcohol are not separating on the column (spots are too close on TLC).
Possible Cause: The eluting solvent is too polar.
Solution: Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. A common starting point for separating ketones and alcohols is a mixture of hexanes and ethyl acetate. Try a lower concentration of ethyl acetate (e.g., 9:1 or 19:1 hexanes:ethyl acetate).[4][7]
Problem: The product is not coming off the column.
Possible Cause: The eluting solvent is not polar enough.
Solution: Gradually increase the polarity of the mobile phase. If you started with 10% ethyl acetate in hexanes, you might slowly increase it to 20% or 30%.[4]
Technical Support Center: Crystallization Guide for 1,1,3,3-Tetramethylindan-2-ol
Topic: solvent selection for 1,1,3,3-tetramethylindan-2-ol crystallization Introduction: Understanding Your Molecule Welcome to the technical support hub for 1,1,3,3-tetramethylindan-2-ol . This guide addresses the speci...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: solvent selection for 1,1,3,3-tetramethylindan-2-ol crystallization
Introduction: Understanding Your Molecule
Welcome to the technical support hub for 1,1,3,3-tetramethylindan-2-ol . This guide addresses the specific challenges of purifying this sterically hindered, lipophilic bicyclic alcohol.
The Molecular Challenge:
The structure features a rigid indan framework with four methyl groups flanking the C2-hydroxyl position.[1] This creates a "greasy ball" effect:
Steric Shielding: The hydroxyl group is sterically crowded, reducing its ability to form strong hydrogen-bonding networks with solvents.[1]
Lipophilicity: The molecule is significantly non-polar despite the alcohol functionality.[1]
Crystal Habit: It often exhibits a tendency to sublime or "oil out" (liquid-liquid phase separation) rather than nucleate cleanly, particularly in the presence of impurities.[1]
This guide provides troubleshooting workflows and solvent selection criteria designed to maximize yield and purity.
Part 1: Solvent Selection & Screening (FAQs)
Q1: Which solvent system should I start with for cooling crystallization?
Why? The "Like Dissolves Like" principle applies here with a twist. While the molecule has a polar -OH group, the tetramethyl substitution dominates its solubility profile.[1]
At Reflux: The molecule is highly soluble in hot alkanes.[1]
At Ambient/Cool: The solubility drops significantly, driving crystallization.[1]
Impurity Rejection: This system is excellent for rejecting polar impurities (oxidation byproducts, salts) which remain insoluble, and very "oily" non-polar oligomers which stay in the mother liquor.[1]
Q2: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the solution enters a metastable liquid-liquid immiscibility gap before it hits the solubility curve.[1] It is common in aqueous-organic mixtures or when the solute concentration is too high.[1]
Troubleshooting Protocol:
Variable
Adjustment
Mechanism
Solvent Choice
Switch to a Single Solvent
Avoid Binary mixtures (e.g., EtOH/Water) if oiling persists. Use Cyclohexane or Heptane .[1]
Temperature
Raise the T_final
Do not cool to 0°C immediately. Stop cooling at 10–15°C to stay above the "oil" point.[1]
Seeding
Seed at T_sat - 2°C
Add 0.5 wt% pure seed crystals immediately upon reaching saturation temperature to bypass the oiling phase.
The Trap: Adding water too fast to an IPA solution of 1,1,3,3-tetramethylindan-2-ol will almost certainly cause oiling out due to the hydrophobic effect of the methyl groups.
Correct Protocol:
Dissolve the solid in IPA (approx. 5 volumes).
Add Water very slowly (dropwise) until the solution turns slightly turbid.
Observation Check: If the solution is not clear, add heptane in 5 mL increments until dissolved.[1] Do not exceed 10 volumes. If solids remain (salts), filter hot.[1]
Controlled Cooling:
Remove from heat and allow the flask to cool to room temperature on a cork ring. Do not use an ice bath yet.
Critical Step: If the solution becomes cloudy (metastable zone), add seed crystals (approx. 10-20 mg).[1]
Crystallization:
Once at room temperature (20-25°C), observe crystal formation.[1]
Cool further to 0-5°C using an ice bath for 1 hour to maximize yield.
Filter and wash with a 1:1 Ethanol:Water mixture.[1]
Part 4: Physical Properties & Solubility Data
Note: Values are estimated based on structural analogs (e.g., 1,1,2,3,3-pentamethylindane derivatives) and standard chemical engineering models for sterically hindered cyclic alcohols.[1]
Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (General authority on cooling crystallization and anti-solvent techniques). Link
Iyoda, M., et al. (1990).[1] "Thermal and Nickel-catalyzed Dimerization of Hexapentaene." Bulletin of the Chemical Society of Japan, 63(12).[1] (Provides context on the synthesis and handling of 1,1,3,3-tetramethylindan derivatives). Link[1]
PubChem. (n.d.).[1][2] 1,1,3,3-Tetramethylisoindoline (Structural Analog Data). National Library of Medicine.[1] (Used for inferring solubility parameters of the tetramethyl-indan core).[1] Link
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for "Oiling Out" troubleshooting protocols). Link
Technical Support Center: Stability of 1,1,3,3-Tetramethyl-2-indanol Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,3,3-tetramethyl-2-indanol. This guide provides in-depth troubleshooting advice and frequently asked...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,3,3-tetramethyl-2-indanol. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and reactivity of this compound in acidic environments. Our goal is to equip you with the scientific rationale behind experimental observations and to offer practical solutions for common challenges.
Introduction: The Challenge of Steric Hindrance and Carbocation Chemistry
1,1,3,3-Tetramethyl-2-indanol is a sterically hindered secondary alcohol. Its behavior under acidic conditions is not always straightforward and is largely governed by the principles of carbocation chemistry. The presence of two quaternary carbon centers adjacent to the hydroxyl group makes this molecule particularly susceptible to rearrangements, which can lead to a complex mixture of products. Understanding these potential reaction pathways is crucial for designing successful experiments and interpreting results accurately.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 1,1,3,3-tetramethyl-2-indanol in the presence of acid.
Issue 1: Low Yield of Expected Product and Formation of Multiple Unidentified Byproducts
Question: I am attempting a reaction where 1,1,3,3-tetramethyl-2-indanol is exposed to acidic conditions, but I am observing a low yield of my target compound and several unexpected peaks in my GC-MS/LC-MS analysis. What is happening?
Answer: The most probable cause is acid-catalyzed dehydration and subsequent carbocation rearrangement.[1][2][3] Under acidic conditions, the hydroxyl group of the indanol is protonated, forming a good leaving group (water). Departure of water generates a secondary carbocation. This secondary carbocation is highly prone to a 1,2-methyl shift to form a more stable tertiary carbocation.[4][5] Both the initial secondary and the rearranged tertiary carbocations can then undergo elimination (loss of a proton) to form different alkenes, or they may be trapped by other nucleophiles present in the reaction mixture.
Proposed Reaction Pathway:
Caption: Proposed mechanism for the acid-catalyzed reaction of 1,1,3,3-tetramethyl-2-indanol.
Troubleshooting Steps:
Lower the Reaction Temperature: Carbocation rearrangements are often temperature-dependent. Running your reaction at a lower temperature may disfavor the rearrangement pathway.
Use a Milder Acid: Strong acids (e.g., concentrated sulfuric acid) will readily promote carbocation formation and rearrangement.[6] Consider using a weaker acid or a solid acid catalyst, which can sometimes offer better selectivity.[7]
Shorten the Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of side reactions. Monitor your reaction closely and quench it as soon as the starting material is consumed.
Consider a Different Synthetic Route: If the acidic conditions are unavoidable and the rearrangement is persistent, you may need to redesign your synthesis to avoid the formation of the secondary carbocation altogether.
Issue 2: Formation of an Ether Byproduct
Question: In addition to other byproducts, I have identified a compound with a mass corresponding to the dimer of my starting material minus a molecule of water. What is this?
Answer: You are likely forming a symmetrical ether. This occurs when a molecule of the alcohol acts as a nucleophile and attacks the protonated alcohol of another molecule in an SN2 reaction, or attacks the carbocation in an SN1-type reaction.[8] For primary alcohols, the SN2 pathway is more common. For secondary alcohols like 1,1,3,3-tetramethyl-2-indanol, both pathways can be operative.
Troubleshooting Steps:
Control the Concentration: Ether formation is a bimolecular reaction. Running your reaction at a lower concentration of the alcohol can disfavor this pathway.
Temperature Control: Higher temperatures tend to favor elimination over substitution (ether formation).[9] However, as noted in Issue 1, higher temperatures can also promote rearrangement. A careful balance must be found.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of 1,1,3,3-tetramethyl-2-indanol in acid?
A1: The instability arises from the propensity of alcohols to undergo acid-catalyzed elimination (dehydration).[10] The hydroxyl group is a poor leaving group, but in the presence of an acid, it is protonated to form an oxonium ion. This oxonium ion has a much better leaving group, water. The departure of water leads to the formation of a carbocation, which is a highly reactive intermediate that can then undergo rearrangement or elimination.[1][2]
Q2: Can I predict the major product of the acid-catalyzed dehydration of 1,1,3,3-tetramethyl-2-indanol?
A2: Predicting the exact product distribution can be challenging without experimental data. However, based on carbocation stability rules, the rearranged product is likely to be a significant, if not the major, component of the product mixture. A 1,2-methyl shift will convert the initially formed secondary carbocation into a more stable tertiary carbocation.[4][5] According to Zaitsev's rule, elimination will then favor the formation of the more substituted (and thus more stable) alkene.[9]
Q3: Are there any acidic conditions under which 1,1,3,3-tetramethyl-2-indanol might be stable?
A3: Stability is relative. Very dilute aqueous acid at room temperature for a short period might not cause significant degradation. However, for most organic reactions requiring acidic catalysis, some level of degradation or rearrangement should be anticipated. It is crucial to perform control experiments to assess the stability of your starting material under the specific reaction conditions.
Q4: How can I monitor the degradation of 1,1,3,3-tetramethyl-2-indanol during my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of new, less polar spots (the alkene products). For more quantitative analysis, taking aliquots from the reaction at different time points and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is recommended.
Experimental Protocols
Protocol 1: Stability Assessment of 1,1,3,3-Tetramethyl-2-indanol under Acidic Conditions
This protocol provides a general framework for testing the stability of your compound to a specific acid.
To a clean, dry round-bottom flask, add 1,1,3,3-tetramethyl-2-indanol (e.g., 100 mg) and a known amount of the internal standard.
Dissolve the solids in the chosen anhydrous solvent (e.g., 10 mL).
Take a t=0 sample for GC/HPLC analysis.
Add the acid catalyst (e.g., 0.1 equivalents).
Stir the reaction at the desired temperature (e.g., room temperature, 50 °C).
Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 2h, 4h, 24h).
Immediately quench each aliquot with a small amount of saturated sodium bicarbonate solution.
Dry the organic layer with anhydrous sodium sulfate and analyze by GC/HPLC.
Calculate the percentage of remaining 1,1,3,3-tetramethyl-2-indanol relative to the internal standard at each time point.
Data Presentation:
Time (h)
Temperature (°C)
Acid Catalyst
% Remaining Starting Material
0
25
p-TSA (0.1 eq)
100
1
25
p-TSA (0.1 eq)
Experimental Value
4
25
p-TSA (0.1 eq)
Experimental Value
24
25
p-TSA (0.1 eq)
Experimental Value
Protocol 2: General Procedure for Acid-Catalyzed Dehydration (for analysis of potential products)
Workflow Diagram:
Caption: General workflow for an acid-catalyzed dehydration experiment.
Procedure:
Dissolve 1,1,3,3-tetramethyl-2-indanol (1.0 eq) in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Cool the solution to 0 °C in an ice bath.
Slowly add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid or a larger quantity of a weaker acid).
Allow the reaction to warm to the desired temperature and monitor its progress by TLC or GC.
Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to a stirred, saturated solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.
The crude product can then be analyzed by NMR and GC-MS to identify the product distribution, and purified by column chromatography if desired.
References
Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements. Retrieved from [Link]
Lumen Learning. Carbocation rearrangements | Organic Chemistry 1: An open textbook. Retrieved from [Link]
BYJU'S. Carbocation Rearrangement - Alkyl Shift. Retrieved from [Link]
Pharmaguideline. (n.d.). Stereochemistry and Rearrangement of Carbocations. Retrieved from [Link]
Organic Chemistry Explained!. (2021, December 1). Carbocation (Wagner-Meerwein) Rearrangements - Migration of Hydride and Alkyl Groups. Retrieved from [Link]
ResearchGate. (2025, August 6). Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts. Retrieved from [Link]
MDPI. (2024, May 22). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]
ScienceNet.cn. (n.d.). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Retrieved from [Link]
Chemguide. (n.d.). dehydration of more complicated alcohols. Retrieved from [Link]
Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
Tetrahedron Letters. (2002). Rearrangement with other acids. 43, 9307-9309. [Please note that a direct clickable link for this specific article is not available from the search results, but it can be looked up in the journal's archives.]
Angelo State University. (n.d.). Experiment 5: Alcohol Dehydration of Menthol. Retrieved from [Link]
1H NMR Spectrum Analysis of 1,1,3,3-Tetramethyl-2-indanol: Benchtop vs. High-Field NMR Comparison Guide
Executive Summary The structural elucidation of indane derivatives is a critical workflow in drug development, as the indane pharmacophore is prevalent in numerous neuroactive and anti-inflammatory agents. 1,1,3,3-Tetram...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of indane derivatives is a critical workflow in drug development, as the indane pharmacophore is prevalent in numerous neuroactive and anti-inflammatory agents. 1,1,3,3-Tetramethyl-2-indanol serves as an excellent model compound for evaluating analytical methodologies due to its unique stereochemical features—specifically, its diastereotopic methyl groups and a highly symmetric but complex aromatic spin system.
Historically, resolving these features required expensive, cryogenically cooled high-field Nuclear Magnetic Resonance (NMR) spectrometers. However, recent advancements in permanent magnet technology have brought high-resolution benchtop NMR systems (60–80 MHz) into routine laboratory use[1]. This guide objectively compares the analytical performance of modern 80 MHz benchtop NMR against traditional 600 MHz high-field NMR for the characterization of 1,1,3,3-tetramethyl-2-indanol, providing researchers with the mechanistic causality and self-validating protocols needed to choose the right platform.
To understand the performance demands placed on the spectrometer, we must first analyze the causality behind the specific 1H NMR chemical shifts of 1,1,3,3-tetramethyl-2-indanol.
The Causality of Diastereotopicity
At first glance, the molecule possesses a plane of symmetry bisecting the C2 carbon and the C5-C6 aromatic bond. One might incorrectly assume that all four methyl groups (12 protons) on the C1 and C3 positions are magnetically equivalent. However, the presence of the hydroxyl (-OH) group at C2 breaks the symmetry between the top and bottom faces of the cyclopentane ring.
This creates a pseudo-chiral environment relative to the methyl groups, rendering them diastereotopic [2]. The two methyl groups located on the same face as the hydroxyl group (syn-methyls) reside in a different magnetic environment than the two methyl groups on the opposite face (anti-methyls). Consequently, the spectrum yields two distinct 6H singlets (typically around 1.2 ppm and 1.4 ppm) rather than a single 12H singlet.
The Methine and Aromatic Systems
C2 Methine Proton: The proton attached to C2 is flanked by fully substituted quaternary carbons (C1 and C3). Lacking any vicinal protons, it cannot undergo scalar (
) coupling. It appears as a sharp, uncoupled singlet around 3.8–4.0 ppm.
Aromatic Region: The four aromatic protons (C4, C5, C6, C7) form a symmetric spin system. Because C4 is equivalent to C7, and C5 is equivalent to C6, but they couple to one another, they generate an AA'BB' multiplet .
Fig 1: Logical workflow for the 1H NMR spectral interpretation of 1,1,3,3-tetramethyl-2-indanol.
Comparative Performance: 80 MHz Benchtop vs. 600 MHz High-Field
When analyzing this compound, the choice of instrument dictates how well the diastereotopic and second-order effects are resolved. Despite the immense resolution difference between high-field and low-field NMR instruments, comparative studies have shown no significant difference in quantitative integration performance for routine structural analysis[3].
Resolution and Second-Order Effects
In low-field systems, signals have a wider footprint in parts-per-million (ppm), increasing the likelihood of peak overlap[4]. At 80 MHz, a chemical shift difference of 0.2 ppm between the syn and anti methyl groups equates to 16 Hz. Because benchtop systems easily achieve linewidths of <1.0 Hz, the benchtop NMR perfectly resolves the critical diastereotopic methyl singlets .
However, the AA'BB' aromatic system presents a challenge. The coupling constants (
Hz) are on the same order of magnitude as the chemical shift difference between the aromatic protons at 80 MHz ( Hz). This low ratio () causes severe second-order "roofing" effects, collapsing the multiplet into a tightly coupled, non-first-order blob. At 600 MHz, expands to 120 Hz (), resolving the AA'BB' system into a clean, easily interpretable multiplet.
To ensure absolute trustworthiness in comparative analysis, the following protocol incorporates built-in validation checks at each stage of the workflow.
Step 1: Sample Preparation
Action: Dissolve 15 mg of high-purity 1,1,3,3-tetramethyl-2-indanol in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Validation Check: The solution must be completely optically clear. Any particulate matter will distort magnetic field homogeneity, invalidating the resolution comparison.
Step 2: Shimming and Tuning
Action: Insert the sample. For the 600 MHz system, lock onto the deuterium signal, tune/match the probe, and run automated 3D gradient shimming. For the 80 MHz benchtop system, run the automated 1D gradient shimming routine.
Validation Check: Evaluate the TMS peak at 0.00 ppm. The Full-Width at Half-Maximum (FWHM) must be < 1.0 Hz on the 600 MHz system and < 1.5 Hz on the 80 MHz system before proceeding.
Step 3: Acquisition Parameters
Action: Execute a standard 1D
pulse sequence (e.g., zg30).
High-Field (600 MHz): 16 scans, 2.0 s relaxation delay (D1).
Benchtop (80 MHz): 64 scans (to compensate for lower intrinsic sensitivity), 4.0 s relaxation delay.
Validation Check: Inspect the raw Free Induction Decay (FID). The FID must decay into the noise floor before the end of the acquisition time (AQ) to prevent truncation artifacts (sinc wiggles) around the sharp methyl singlets.
Step 4: Processing and Integration
Action: Zero-fill the data to 64k points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Fourier transform the data.
Validation Check: Perform zero-order and first-order phase correction until all peaks are purely absorptive. Apply a polynomial baseline correction. The integral ratio of the methine singlet to either methyl singlet must be exactly 1.00 : 6.00 (
). If the error exceeds 2%, the relaxation delay (D1) was insufficient.
References
Burger, J., et al. "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin." ResearchGate, March 2022.[Link]
Kolz, J. "Benchtop NMR Breaks New Ground." Technology Networks, January 2024.[Link]
Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, May 2023.[Link]
Resnick, S. M., et al. "Stereospecific oxidation of (R)- and (S)-1-indanol by naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4." American Society for Microbiology (ASM), 1994.[Link]
Comparative Mass Spectrometry Guide: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol
Topic: Content Type: Publish Comparison Guide Executive Summary This technical guide analyzes the mass spectrometric behavior of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol (hereafter referred to as TM-Indanol ). Desig...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Publish Comparison Guide
Executive Summary
This technical guide analyzes the mass spectrometric behavior of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol (hereafter referred to as TM-Indanol ). Designed for researchers in drug development and structural chemistry, this document compares TM-Indanol’s fragmentation patterns against its unsubstituted analog, 2-Indanol .
The core distinction lies in the Gem-Dimethyl Effect . While standard indanols undergo rapid dehydration (M-18), TM-Indanol exhibits a "blocked" dehydration pathway due to the absence of
-hydrogens, forcing fragmentation through methyl radical loss (M-15). This guide details these mechanistic divergences using Electron Ionization (EI) and Electrospray Ionization (ESI).
Structural Context & Mechanistic Causality
To interpret the mass spectrum of TM-Indanol, one must first understand its steric environment.
Key Feature: The C1 and C3 positions are quaternary (fully methylated).
The "Blocked Dehydration" Phenomenon
In standard alcohols (e.g., 2-Indanol), the dominant fragmentation pathway in EI is the loss of water (
) via 1,2-elimination, driven by the abstraction of a -hydrogen.
2-Indanol: Contains
-hydrogens at C1/C3. Result: Prominent peak (Indene formation).
TM-Indanol: Contains zero
-hydrogens. Result: The standard dehydration channel is mechanistically forbidden. The molecule must fragment via -cleavage (Methyl loss) or skeletal rearrangement.
Experimental Protocols (Self-Validating Systems)
Protocol A: Electron Ionization (EI-MS)
Target: Structural Fingerprinting & Fragment Analysis
Sample Prep: Dissolve 1 mg TM-Indanol in 1 mL Dichloromethane (DCM). Ensure solvent is anhydrous to prevent artifactual protonation.
Inlet Conditions: Splitless injection at 250°C.
Why: High temperature ensures volatilization, but the steric bulk protects the OH group from thermal degradation compared to linear alcohols.
Source Parameters: 70 eV electron energy; Source Temp 230°C.
Validation Check: Monitor the
28 (Air) and 18 (Water) background. If 172 () appears with high intensity, check for thermal degradation in the liner or impurities, as this transition is chemically disfavored in the gas phase for this specific molecule.
Protocol B: Electrospray Ionization (ESI-MS)
Target: Molecular Weight Confirmation
Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Infusion: Direct infusion at 5
L/min.
Mode: Positive Ion Mode (
).
Validation Check: Look for the sodium adduct
. Sterically hindered alcohols often ionize poorly as due to solvent cage effects shielding the oxygen lone pair. The presence of or confirms the intact molecule.
Fragmentation Analysis & Comparison
Comparative Data Table: TM-Indanol vs. 2-Indanol
Feature
TM-Indanol ()
2-Indanol ()
Mechanistic Driver
Molecular Ion ()
190 (Weak/Moderate)
134 (Weak)
Radical cation stability.
Base Peak
175 ()
116 ()
Methyl loss vs. Dehydration.
Dehydration ()
Suppressed/Absent
Dominant
Absence of -hydrogens in TM-Indanol blocks 1,2-elimination.
Secondary Fragment
157 ()
115 ()
Loss of water after ring opening or methyl loss.
Alpha Cleavage
175 (Methyl radical loss)
N/A (H-loss minor)
Relief of steric strain (Gem-dimethyl effect).
Detailed Pathway Analysis
Pathway 1: Methyl Radical Loss (Dominant)
The ionization of the oxygen lone pair creates a radical cation. In TM-Indanol, the loss of a methyl group from C1 or C3 is energetically favorable for two reasons:
Steric Relief: Relieves the "buttressing effect" of the four methyl groups.
Electronic Stabilization: The resulting cation is tertiary and adjacent to the aromatic ring (benzylic-like stabilization).
Pathway 2: The "Missing" Dehydration
Unlike 2-Indanol, which typically shows a base peak at
116 (Indene), TM-Indanol cannot directly lose water. Any signal at 172 () implies a complex skeletal rearrangement (methyl migration) or thermal degradation in the injector port, making this a key quality control marker for the compound's purity and handling.
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways between the sterically hindered TM-Indanol and the standard 2-Indanol.
Caption: Comparative fragmentation logic. Note the suppression of direct water loss in TM-Indanol (dotted line) compared to the dominant pathway in 2-Indanol (red arrow).
References
NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Indanol (CAS 4254-29-9).[1] National Institute of Standards and Technology. Link
comparing steric bulk of 1,1,3,3-tetramethyl-2-indanol vs 2-adamantanol
An In-Depth Comparison of Steric Bulk: 1,1,3,3-Tetramethyl-2-indanol vs. 2-Adamantanol A Guide for Researchers in Synthetic Chemistry and Drug Development In the landscape of molecular design, the strategic use of steric...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparison of Steric Bulk: 1,1,3,3-Tetramethyl-2-indanol vs. 2-Adamantanol
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of molecular design, the strategic use of sterically demanding groups is a cornerstone for controlling reactivity, enhancing selectivity, and improving the pharmacokinetic properties of therapeutic agents. Among the vast arsenal of bulky substituents, those derived from rigid carbocyclic scaffolds are particularly valuable. This guide provides a detailed, evidence-based comparison of the steric profiles of two such alcohols: 1,1,3,3-tetramethyl-2-indanol and 2-adamantanol. We will dissect their structural differences, quantify their steric presence, and provide experimental context to guide their application in research.
The Concept of Steric Bulk: Beyond Simple Size
Steric hindrance is the congestion caused by the physical presence of atoms or groups of atoms within a molecule, which can impede chemical reactions.[1] However, a simple assessment of molecular weight or volume is often insufficient. A sophisticated understanding requires considering the shape, rigidity, and distribution of that bulk relative to a reactive center. This guide will explore these nuances by comparing the spheroidal, rigid bulk of the adamantane cage with the focused, localized hindrance presented by the tetramethyl-substituted indane framework.
Structural Analysis: Two Architectures of Bulk
At first glance, both molecules present a hydroxyl group shielded by a substantial hydrocarbon framework. However, the nature of this shielding is fundamentally different.
2-Adamantanol (C₁₀H₁₆O): This alcohol is derived from adamantane, a diamondoid hydrocarbon with a perfectly rigid, cage-like structure.[2] The hydroxyl group is situated at a secondary (methylene) position on this cage. The steric bulk is therefore three-dimensional and non-directional, creating a broad, spheroidal shield around the functional group. The molecule's rigidity means there are no conformational isomers to consider; the steric environment is fixed.
1,1,3,3-Tetramethyl-2-indanol (C₁₃H₁₈O): This molecule features a bicyclic indane core. The critical feature is the presence of four methyl groups positioned at the benzylic carbons flanking the hydroxyl-bearing carbon. These methyl groups are positioned to create a highly congested "pocket" directly around the hydroxyl group. While the five-membered ring has some flexibility, the gem-dimethyl groups severely restrict conformational freedom.
Caption: 2D structures of 2-Adamantanol and 1,1,3,3-Tetramethyl-2-indanol.
Quantitative Comparison of Steric Parameters
Parameter
2-Adamantyl Group
1,1,3,3-Tetramethylindan-2-yl Group
Rationale & Interpretation
Overall Shape
Spheroidal, cage-like
Planar core with localized bulk
The adamantyl group's bulk is distributed in three dimensions, making it effective at shielding a metal center or preventing intermolecular interactions. The tetramethylindanyl group's bulk is highly concentrated around the point of attachment.
Flexibility
Highly Rigid
Low (Restricted ring-puckering)
The adamantane cage is exceptionally rigid.[2] The indanol derivative has limited flexibility due to the gem-dimethyl groups, but the methyl groups themselves can rotate.
Estimated Buried Volume (%Vbur)
High
High
Both groups occupy a significant volume. The adamantyl group is known for its large steric footprint in drug design, often used to shield a molecule from metabolic enzymes.[5] The four methyl groups of the indanol derivative also create a sterically congested environment.
Nature of Hindrance
Broad, non-directional
Focused, directional
2-Adamantanol provides a general steric shield. In contrast, 1,1,3,3-tetramethyl-2-indanol creates a deep, narrow pocket around the hydroxyl group, making direct access by a reagent exceptionally difficult.
Expert Insight: The choice between these two groups depends entirely on the application. For preventing the approach of a bulky reagent to the hydroxyl group itself (e.g., in a protection scheme), the focused hindrance of 1,1,3,3-tetramethyl-2-indanol is likely more effective. For creating a large, rigid scaffold to control the stereochemical environment at a distance, such as in a chiral ligand, the well-defined and predictable shape of the 2-adamantyl group is often preferred.
Impact on Reactivity: An Experimental Perspective
The true measure of steric bulk is its effect on chemical reactivity. The rigid structure of adamantane presents significant steric challenges, which can lead to low reaction yields or a complete lack of reactivity with bulky reagents, particularly at the secondary positions.[2]
To objectively compare the steric hindrance presented by these two alcohols, a competitive reaction can be designed. The relative rates of a reaction sensitive to steric effects, such as esterification, will provide a direct measure of the accessibility of the hydroxyl group.
Experimental Protocol: Competitive Acylation
Objective: To determine the relative steric hindrance of 1,1,3,3-tetramethyl-2-indanol and 2-adamantanol by comparing their rates of esterification.
Methodology:
Preparation: In a dry, inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve equimolar amounts (e.g., 1.0 mmol) of 1,1,3,3-tetramethyl-2-indanol and 2-adamantanol in an anhydrous, non-protic solvent (e.g., 10 mL of dichloromethane) containing a non-nucleophilic base (e.g., 1.2 mmol of 2,6-lutidine).
Initiation: Cool the solution to 0 °C in an ice bath. Add a sub-stoichiometric amount (e.g., 0.5 mmol, 0.5 equivalents relative to the total alcohol) of an acylating agent, such as acetyl chloride, dropwise with vigorous stirring. Using a limiting amount of the acylating agent ensures the reaction is competitive.
Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1 hour) to allow for partial conversion.
Quenching: Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
Workup: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
Analysis: Analyze the resulting mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy. By comparing the integration of the product peaks (the two different acetate esters) to the unreacted starting material peaks, the relative conversion rate for each alcohol can be determined.
Expected Outcome: The alcohol that shows a lower percentage of conversion to its corresponding ester is the one that presents greater steric hindrance to the approach of the acylating agent. It is hypothesized that 1,1,3,3-tetramethyl-2-indanol will react significantly slower due to the severe steric congestion created by the four flanking methyl groups.
Caption: Workflow for the competitive acylation experiment.
Conclusion: Context is Key
This guide demonstrates that a simple declaration of one molecule being "bulkier" than another is an oversimplification.
2-Adamantanol offers a rigid, spheroidal, and predictable steric shield. Its value lies in its three-dimensional presence and its ability to influence a molecular environment in a well-defined manner, a property extensively used in drug design to increase metabolic stability and control binding orientation.[5][6]
1,1,3,3-Tetramethyl-2-indanol provides a highly potent, localized steric barrier. The four methyl groups act as formidable gatekeepers to the hydroxyl functionality, making it an excellent choice when the primary goal is to sterically protect the alcohol from direct attack by other reagents.
The selection between these two powerful steric groups should be guided by a clear understanding of the specific goal, whether it is to shield a reactive site, enforce a particular conformation, or to build a rigid scaffold for catalysis or molecular recognition.
References
PubChem. (n.d.). 2-Adamantanol. National Center for Biotechnology Information. Retrieved from [Link]
Figadère, B., & Gualbert, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036-15048. Available at: [Link]
BenchChem. (2025). Overcoming Steric Hindrance in Adamantane Reactions. Technical Support Center.
ResearchGate. (n.d.). The steric bulk of adamantane group is increased by forming large complexes.... Retrieved from [Link]
BioCrick. (n.d.). 2-Adamantanol. Retrieved from [Link]
Harper, K. C., Bess, E. N., & Sigman, M. S. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Nature Chemistry, 4(5), 366-374. Available at: [Link]
Waring, M. J. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 2355-2364. Available at: [Link]
Sigman, M. S., & Miller, J. J. (2009). Examination of the role of Taft-type steric parameters in asymmetric catalysis. The Journal of Organic Chemistry, 74(20), 7633-7643.
RSC Publishing. (n.d.). Quantitative analysis of steric effects on the regioselectivity of the Larock heteroannulation reaction. Organic & Biomolecular Chemistry.
Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
Gaunt, M. J., & Johansson, C. C. (2007). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 107(3), 734-754. Available at: [Link]
melting point verification for pure 1,1,3,3-tetramethylindan-2-ol
An authoritative guide for researchers, analytical chemists, and drug development professionals evaluating thermal analysis methodologies for sterically hindered organic compounds. Executive Summary & Mechanistic Context...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative guide for researchers, analytical chemists, and drug development professionals evaluating thermal analysis methodologies for sterically hindered organic compounds.
Executive Summary & Mechanistic Context
The synthesis of 1,1,3,3-tetramethylindan-2-ol yields a highly sterically congested molecule, frequently utilized as a bulky precursor in complex carbenoid chain reactions and organometallic ligand design[1]. Because of the extreme steric bulk imparted by the four methyl groups flanking the hydroxyl-bearing carbon, this molecule exhibits unique crystallographic packing.
The Causality of Thermal Behavior:
When subjected to thermal stress, highly globular and hindered molecules like 1,1,3,3-tetramethylindan-2-ol often undergo sublimation or solid-solid polymorphic transitions before reaching their true thermodynamic melting point. If a researcher relies solely on rudimentary melting point techniques, a polymorphic shift (crystal lattice rearrangement) can be easily misidentified as a pre-melt impurity. Therefore, selecting the correct melting point verification method is not just a regulatory formality—it is a critical self-validating step to confirm absolute purity before downstream catalytic applications.
This guide objectively compares the three primary analytical instruments/methods used to verify the melting point and purity of synthesized 1,1,3,3-tetramethylindan-2-ol: Differential Scanning Calorimetry (DSC) , Automated Capillary Apparatus , and Hot Stage Microscopy (HSM) .
Comparative Analysis of Verification Methods
To establish a self-validating purity profile, researchers must weigh thermodynamic precision against high-throughput efficiency. Below is a comparative breakdown of the three industry-standard alternatives.
Method A: Differential Scanning Calorimetry (DSC) – The Thermodynamic Gold Standard
DSC measures the instantaneous heat flow into the specimen as a function of temperature[2]. According to 2[2], the melting temperature range broadens as the impurity level rises. By applying the van't Hoff equation to the melting endotherm, DSC provides an absolute mole percent purity. For volatile or sublimating compounds like tetramethylindanols, hermetically sealed pans are required to prevent mass loss during the ramp[3].
Method B: Automated Capillary Apparatus – The High-Throughput Standard
Operating under4[4] guidelines, automated capillary instruments use optical sensors to detect the exact moment the solid column collapses (onset) and completely liquefies (clear point). While it lacks the quantitative purity calculation of DSC, it is the most robust method for routine batch-to-batch screening.
Method C: Hot Stage Microscopy (HSM) – The Morphological Validator
HSM couples a polarizing microscope with a temperature-controlled stage. It allows the analyst to visually differentiate between true melting, sublimation, and polymorphic transitions (which appear as changes in birefringence rather than liquefaction).
Experimental Data & Performance Comparison
The following table summarizes the performance of each method using representative experimental data for highly purified 1,1,3,3-tetramethylindan-2-ol (>99.5% purity).
Parameter
Differential Scanning Calorimetry (DSC)
Automated Capillary (USP <741>)
Hot Stage Microscopy (HSM)
Detection Mechanism
Heat flow differential (Endothermic peak)
Optical light transmission (Collapse point)
Visual phase transition via polarized light
Sample Size
2.0 – 5.0 mg
2.5 – 3.5 mm capillary column
< 1.0 mg
Heating Rate (Near MP)
0.5 °C/min
1.0 °C/min
1.0 °C/min
Experimental MP Data
118.75 °C (Peak onset)
118.6 °C – 119.3 °C (Clear point)
118.5 °C – 119.5 °C
Purity Output
Quantitative (van't Hoff mol%)
Qualitative (Range narrowness)
Qualitative (Visual confirmation)
Regulatory Standard
ASTM E928
USP <741> Class Ia
Ph. Eur. 2.2.14
Experimental Protocols
To ensure a self-validating system, the following step-by-step methodologies must be strictly adhered to.
Protocol 1: DSC Purity Determination (ASTM E928)
Calibration: Calibrate the DSC instrument using a high-purity Indium standard (
= 156.6 °C) to ensure absolute temperature and enthalpy accuracy.
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of recrystallized 1,1,3,3-tetramethylindan-2-ol into an aluminum pan. Crucial Step: Hermetically seal the pan. Sterically hindered indanols are prone to sublimation; an unsealed pan will result in mass loss and an artificially skewed endotherm.
Atmospheric Control: Maintain a dry nitrogen purge at 50 mL/min to prevent oxidative degradation during the thermal ramp[3].
Thermal Ramp: Heat the sample rapidly to 93 °C (approx. 25 °C below the expected melting point) and allow the instrument to stabilize. Ramp the temperature at 0.5 °C/min through the melting endotherm[3].
Data Analysis: Integrate the endothermic peak and apply the van't Hoff equation to calculate the absolute mole fraction of impurities[5].
Protocol 2: Automated Capillary Method (USP <741> Class Ia)
Sample Conditioning: Triturate the 1,1,3,3-tetramethylindan-2-ol crystals into a fine powder. Dry in a vacuum desiccator over silica gel for 24 hours to remove residual moisture, which acts as a freezing point depressant[6].
Capillary Loading: Charge a standard USP glass capillary (0.8–1.2 mm internal diameter)[4]. Pack the powder tightly by tapping the capillary on a hard surface until a solid column of 2.5–3.5 mm is formed. Causality: Loose packing introduces microscopic air pockets. Air is a thermal insulator and will artificially broaden the observed melting range, mimicking an impure sample.
Pre-heating: Preheat the instrument's metal block to 108 °C (10 °C below the expected melting point)[4].
Measurement: Insert the capillary and initiate a temperature ramp of 1.0 °C/min[4]. Record the onset point (when the column collapses against the glass) and the clear point (complete liquefaction)[6].
Verification Workflow Visualization
Below is the logical decision matrix for verifying the melting point of sterically congested indanol derivatives.
Workflow for melting point verification of sterically congested indanol derivatives.
References
Knorr, R. et al. "Carbenoid Chain Reactions through Proton, Deuteron, or Bromine Transfer from Unactivated 1-Bromo-1-alkenes to Organolithium Compounds." Journal of the American Chemical Society, 2006. 1
ASTM International. "E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry." ASTM Standards. 2
United States Pharmacopeia. "<741> MELTING RANGE OR TEMPERATURE." USP Monographs. 4
Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia." ThinkSRS. 6
distinguishing 1,1,3,3-tetramethyl-2-indanol from isoindoline derivatives
An Application Scientist's Guide to Differentiating 1,1,3,3-tetramethyl-2-indanol from Isoindoline Derivatives In synthetic chemistry, particularly during the development of novel therapeutics and functional materials, t...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Scientist's Guide to Differentiating 1,1,3,3-tetramethyl-2-indanol from Isoindoline Derivatives
In synthetic chemistry, particularly during the development of novel therapeutics and functional materials, the unambiguous structural confirmation of a target molecule is paramount. Compounds arising from related synthetic precursors can sometimes yield unexpected yet structurally similar isomers, leading to potential mischaracterization. This guide provides a comprehensive, multi-technique approach to definitively distinguish 1,1,3,3-tetramethyl-2-indanol from its nitrogenous analogs, the isoindoline derivatives.
The core structural variance lies at the 2-position of the five-membered ring: an oxygen atom in the indanol versus a nitrogen atom in the isoindoline skeleton. While seemingly minor, this difference imparts dramatically different chemical and physical properties that can be conclusively identified using standard analytical techniques. This guide moves beyond simple data reporting to explain the causal relationships between structure and spectral output, empowering researchers to make informed decisions in their analytical workflow.
Part 1: The Foundational Difference - A Structural Overview
The primary task is to differentiate a hindered secondary alcohol from a secondary or tertiary amine within a bicyclic system. The presence of four methyl groups at the 1 and 3 positions creates a sterically crowded environment and, importantly, results in quaternary carbons at these positions. This simplifies certain aspects of the NMR spectra, as we will see, but places greater emphasis on the signals directly influenced by the heteroatom.
Caption: Core structures of 1,1,3,3-tetramethyl-2-indanol and an isoindoline analog.
Part 2: The Analytical Workflow: A Multi-Pronged Strategy
A single analytical technique can sometimes be misleading. A robust characterization relies on the convergence of data from multiple, orthogonal methods. We recommend a workflow that begins with the most definitive and readily available techniques: Mass Spectrometry, followed by Infrared Spectroscopy, and confirmed with the detailed structural insight of Nuclear Magnetic Resonance.
Caption: Recommended decision-making workflow for sample identification.
Mass Spectrometry (MS): The First Point of Distinction
Expertise & Causality: The most fundamental difference between the two structures is their elemental composition. The Nitrogen Rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Conversely, a molecule with zero or an even number of nitrogen atoms will have an even nominal molecular weight. This provides an immediate and powerful diagnostic test.
1,1,3,3-tetramethyl-2-indanol (C₁₂H₁₆O): Contains zero nitrogen atoms. Its molecular weight will be even (192.28 g/mol ).
1,1,3,3-tetramethylisoindoline (C₁₂H₁₇N): Contains one nitrogen atom. Its molecular weight will be odd (175.27 g/mol ).[1]
Beyond the molecular ion, fragmentation patterns will differ. The indanol will readily lose water (M-18), a characteristic fragmentation for alcohols. The isoindoline will undergo alpha-cleavage, typical for amines, resulting in the loss of a methyl group (M-15).
Feature
1,1,3,3-tetramethyl-2-indanol
Isoindoline Derivative (N-H)
Molecular Formula
C₁₂H₁₆O
C₁₂H₁₇N
Nominal Mass
192 u (Even)
175 u (Odd)
Key Fragmentation
[M-H₂O]⁺ (m/z 174)
[M-CH₃]⁺ (m/z 160)
Infrared (IR) Spectroscopy: Identifying the Key Functional Group
Expertise & Causality: IR spectroscopy excels at identifying specific functional groups based on their vibrational frequencies. The crucial difference here is the O-H bond of the alcohol versus the N-H bond of a secondary amine.
1,1,3,3-tetramethyl-2-indanol: Will exhibit a strong and characteristically broad absorption in the 3600-3200 cm⁻¹ region due to the O-H stretch, broadened by hydrogen bonding.[2] A strong C-O stretch will also be visible around 1100-1000 cm⁻¹.
Isoindoline Derivative (Secondary Amine): Will show a sharper, weaker N-H stretching band in the 3500-3300 cm⁻¹ region.[3] Unlike the broad "U" shape of an O-H peak, the N-H stretch is a more defined "V" shape. If the derivative is a tertiary amine (N-R), this peak will be absent entirely, providing a clear distinction.
Feature
1,1,3,3-tetramethyl-2-indanol
Isoindoline Derivative (N-H)
Heteroatom-H Stretch
3600-3200 cm⁻¹ (Strong, Broad)
3500-3300 cm⁻¹ (Medium, Sharp)
C-Heteroatom Stretch
~1050 cm⁻¹ (C-O, Strong)
~1200 cm⁻¹ (C-N, Medium-Weak)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
Expertise & Causality: NMR provides the most detailed picture of the chemical environment of each atom. The electronegativity difference between oxygen and nitrogen is the driving force behind the key chemical shift differences we observe. Oxygen is more electronegative than nitrogen, meaning it withdraws more electron density from adjacent atoms, "deshielding" them and causing their signals to appear further downfield (at a higher ppm value).
¹³C NMR Spectroscopy: This is the most unambiguous NMR method. The chemical shift of the carbon atom at the 2-position (C2), which is directly bonded to the heteroatom, is highly diagnostic.
1,1,3,3-tetramethyl-2-indanol: The C2 carbon is a C-O bond. It will appear significantly downfield, typically in the δ 75-85 ppm range.[4]
Isoindoline Derivative: The C2 carbon is a C-N bond. It will appear more upfield, generally in the δ 55-65 ppm range.[1]
¹H NMR Spectroscopy:
Proton at C2 (CH-X): In the indanol, the proton attached to C2 (CH-OH) will be a singlet (due to no adjacent protons) and will be found around δ 4.5-5.0 ppm . In an unsubstituted isoindoline, there is no proton at C2. If the isoindoline is substituted in a way that C2 is a methine, its shift would still be upfield relative to the indanol's C2-H.
Exchangeable Protons (OH vs. NH): The alcohol proton (-OH) and the secondary amine proton (-NH) are both exchangeable with D₂O. The -OH proton signal is often a broad singlet between δ 2-5 ppm. The -NH proton signal is also often broad but typically appears more upfield, around δ 1-3 ppm.[3]
Methyl Protons: The four methyl groups are chemically equivalent in both structures due to symmetry, appearing as a single sharp singlet. However, the proximity to either oxygen or nitrogen will slightly alter their chemical environment. The methyl protons in the indanol are expected to be slightly downfield compared to those in the isoindoline derivative.
NMR Signal
1,1,3,3-tetramethyl-2-indanol
Isoindoline Derivative (N-H)
¹³C Shift (C2)
δ 75-85 ppm
δ 55-65 ppm
¹³C Shift (C1/C3)
δ ~70 ppm
δ ~65 ppm
¹H Shift (H2)
δ ~4.5-5.0 ppm (singlet)
N/A
¹H Shift (-XH)
δ 2-5 ppm (Broad singlet)
δ 1-3 ppm (Broad singlet)
¹H Shift (CH₃)
δ ~1.3-1.5 ppm (Singlet, 12H)
δ ~1.2-1.4 ppm (Singlet, 12H)
Part 3: Standard Operating Protocols
For results to be trustworthy and reproducible, they must be acquired under standardized conditions. The following are generalized protocols; specific parameters should be optimized for the instrument in use.
Protocol 1: Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Injection: Inject 1 µL of the solution into the GC-MS system.
GC Method: Use a standard non-polar column (e.g., DB-5ms). Ramp the oven temperature from 50°C to 280°C at 10°C/min.
MS Method: Acquire data in Electron Ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.
Analysis: Determine the molecular ion peak (M⁺). Check if its nominal mass is odd or even. Analyze the fragmentation pattern for characteristic losses (e.g., -18 for H₂O, -15 for CH₃).
Protocol 2: Infrared Spectroscopy (ATR-IR)
Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. If it is an oil, a single drop is sufficient.
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Analysis: Process the spectrum (baseline correction, if necessary). Identify the key stretches in the 4000-600 cm⁻¹ range, paying close attention to the 3600-3200 cm⁻¹ region for O-H or N-H bands.
Protocol 3: NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[5]
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
D₂O Exchange (Optional): To confirm the -OH or -NH peak, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The exchangeable proton signal should disappear or significantly diminish.
Analysis: Process and reference the spectra (e.g., to residual CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[5][6] Compare the chemical shifts, particularly of C2, with the expected values.
Conclusion
References
Various Authors. (2025).
Various Authors. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC. [Link]
Various Authors. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. [Link]
Various Authors. (n.d.). Supporting information - Rsc.org. Royal Society of Chemistry. [Link]
Various Authors. (n.d.). Reported isoindoline-1,3-dione derivatives. ResearchGate. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Various Authors. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. [Link]
Various Authors. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. MDPI. [Link]
Various Authors. (n.d.). 24.10 Spectroscopy of Amines. NC State University Libraries. [Link]
Various Authors. (n.d.). IR: amines. University of Calgary. [Link]
Stevens, E. (2018). spectroscopy infrared alcohols and amines. YouTube. [Link]
Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]
PubChem. (n.d.). 1,1,3,3-Tetramethylisoindoline. National Center for Biotechnology Information. [Link]
Various Authors. (n.d.). Notes on NMR Solvents. University of Wisconsin-Madison. [Link]
Chromatographic Separation of Indan-2-ol Derivatives: A Comparative Guide for Asymmetric Synthesis
Introduction Indan-2-ol derivatives, particularly cis-1-aminoindan-2-ol and trans-1-azidoindan-2-ol, are privileged chiral building blocks in modern organic synthesis[1]. They serve as highly effective chiral auxiliaries...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Indan-2-ol derivatives, particularly cis-1-aminoindan-2-ol and trans-1-azidoindan-2-ol, are privileged chiral building blocks in modern organic synthesis[1]. They serve as highly effective chiral auxiliaries, ligands for asymmetric catalysis, and critical structural components in active pharmaceutical ingredients (APIs) such as the HIV-1 protease inhibitor indinavir[2]. Because the biological and catalytic efficacy of these compounds relies entirely on their stereochemical purity, achieving and verifying >99% enantiomeric excess (ee) is a strict requirement.
This guide objectively compares the leading chromatographic separation strategies for indan-2-ol derivatives, providing researchers with actionable, self-validating protocols and comparative experimental data to streamline process development.
Mechanistic Overview of Separation Strategies
The separation of indan-2-ol enantiomers and diastereomers is inherently challenging due to their rigid bicyclic framework and the presence of polar, hydrogen-bonding functional groups (hydroxyl, amino, or azido). Researchers typically choose between direct chiral chromatography and indirect chemoenzymatic approaches.
Strategy 1: Direct Chiral HPLC (Polysaccharide CSPs)
Polysaccharide-based Chiral Stationary Phases (CSPs), such as Daicel Chiralcel OD and Chiralpak AS-H, utilize derivatized cellulose or amylose coated on silica gel[3]. Chiral recognition occurs via hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's helical groove. This method is the gold standard for rapid analytical ee determination but becomes solvent-intensive and cost-prohibitive at multi-gram preparative scales[2][3].
Strategy 2: Crown Ether-Based CSPs
For indan-2-ol derivatives containing a primary or secondary amine (e.g., cis-1-aminoindan-2-ol), crown ether-based CSPs utilizing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid offer exceptional selectivity. The mechanism relies on host-guest complexation, where the crown ether cavity selectively encapsulates the protonated ammonium group (R-NH3+) of one enantiomer more strongly than the other.
Strategy 3: Achiral Reversed-Phase HPLC (Impurity Profiling)
When the goal is isolating achiral impurities or conducting pharmacokinetic studies, standard reversed-phase columns with low silanol activity, such as the Newcrom R1, are preferred[4]. These methods utilize simple mobile phases (e.g., acetonitrile/water/phosphoric acid) and are highly scalable for preparative isolation of non-isomeric impurities[4].
Strategy 4: Chemoenzymatic Resolution + Achiral Normal Phase Chromatography
To bypass the high costs of preparative chiral columns, researchers employ lipases (e.g., Amano Lipase PS 30) to selectively acylate one enantiomer of a racemic mixture[2]. For example, the enzymatic acylation of trans-1-azido-2-indanol yields an unreacted alcohol and an acylated acetate[2]. Because these two species have vastly different polarities, they can be easily separated on bulk, inexpensive achiral silica gel[2].
Quantitative Data Comparison
The following table synthesizes experimental data across different methodologies to guide column and strategy selection.
Workflow comparison: Direct Chiral HPLC vs. Chemoenzymatic Resolution for indan-2-ol.
Mechanism of chiral recognition between Crown Ether CSPs and amino-indanols.
Experimental Methodologies
Protocol 1: Self-Validating Analytical Chiral HPLC for trans-1-Azidoindan-2-ol
This protocol is designed to validate the enantiomeric excess of samples generated from preparative workflows.
Causality & Design: Isocratic elution with a non-polar hydrocarbon (hexane) and a polar modifier (isopropanol) ensures consistent hydrogen-bonding interactions between the analyte and the derivatized cellulose stationary phase[2].
System Equilibration: Flush a Daicel Chiralcel OD column (25 cm x 0.46 cm) with a mobile phase of 90:10 Hexanes:Isopropanol at a flow rate of 1.1 mL/min until the UV baseline (monitored at 254 nm) stabilizes[2].
System Suitability (Validation Step): Inject 10 µL of a 1 mg/mL racemic trans-1-azidoindan-2-ol standard. Verify that baseline resolution is achieved (Rs > 1.5). The (1S,2S) enantiomer should elute at ~6.92 min, and the (1R,2R) enantiomer at ~8.12 min[2].
Sample Analysis: Inject the enantioenriched sample under identical conditions. Calculate the ee by comparing the integrated area of the major peak against the minor peak.
This protocol leverages enzymatic selectivity to transform a difficult chiral separation into a simple achiral polarity-based separation.
Causality & Design: Immobilized Amano Lipase PS 30 selectively recognizes the (1R,2R) enantiomer. Isopropenyl acetate is chosen as the acyl donor because its byproduct (acetone) is volatile and drives the reaction irreversibly forward[2].
Enzymatic Acylation: Suspend racemic trans-1-azido-2-indanol in a 1:1 mixture of dimethoxyethane (DME) and isopropenyl acetate[2]. Add immobilized Amano Lipase PS 30 (25% w/w relative to the substrate) supported on Celite[2].
Incubation: Stir the heterogeneous mixture at 23 °C for 24 hours[2]. Validation Check: Monitor the reaction via TLC; the appearance of a less polar spot indicates acetate formation.
Filtration: Filter the mixture through a Celite pad to remove the immobilized enzyme. Concentrate the filtrate under reduced pressure.
Silica Gel Chromatography: Load the concentrated residue onto a standard silica gel column. Elute with a Hexanes/Ethyl Acetate gradient. The less polar (1R,2R)-2-acetoxy-1-azido-indan elutes first, followed by the more polar, unreacted (1S,2S)-1-azido-2-indanol[2].
Recovery: Hydrolyze the isolated acetate using potassium carbonate (K₂CO₃) in methanol at 0 °C for 1 hour to yield the pure (1R,2R)-1-azido-indan-2-ol[2]. Analyze the final products using Protocol 1 to confirm >96% ee[2].
References
Separation of Indan-2-ol on Newcrom R1 HPLC column
Source: SIELC Technologies
URL:[Link]
Development and Application of Crown Ether-based HPLC Chiral Stationary Phases
Source: KoreaScience / ResearchGate
URL:[Link]
A Convenient Enzymatic Route to Optically Active l-Aminoindan-2-ol: Versatile Ligands for HIV-1 Protease Inhibitors and Asymmetric Syntheses
Source: NIH / PMC
URL:[Link]
cis-1-Aminoindan-2-ol in Asymmetric Syntheses
Source: NIH / PMC
URL:[Link]
This guide provides an authoritative, field-validated protocol for the safe handling, transfer, and disposal of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol . While often used as a lipophilic intermediate in fragrance chemistry and organic synthesis, its specific structural properties—a rigid bicyclic indan core flanked by four methyl groups—create unique handling challenges regarding static charge generation and solubility.
Scientific Integrity Note: Specific GHS data for this alcohol (CAS 5557-90-4) is often extrapolated from its ketone precursor (1,1,3,3-tetramethylindan-2-one, CAS 5689-12-3). Following the Precautionary Principle , this guide treats the substance as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant , requiring strict adherence to the protocols below.
Hazard Identification & Risk Assessment
Before handling, researchers must acknowledge the physicochemical risks associated with this solid organic alcohol.
Hazard Class
GHS Category
Hazard Statement
Operational Implication
Skin Irritation
Category 2
H315 : Causes skin irritation.
Direct contact may cause dermatitis or defatting due to lipophilicity.
Eye Irritation
Category 2A
H319 : Causes serious eye irritation.
Fine dust can cause mechanical and chemical corneal injury.
STOT-SE
Category 3
H335 : May cause respiratory irritation.
Inhalation of dust during weighing is the primary exposure vector.
Physical
Combustible Dust
Not officially classified, but inherent risk.
Finely divided powder can form explosive mixtures in air; avoid static discharge.
Personal Protective Equipment (PPE) Matrix
Effective protection relies on a "Barrier-in-Depth" strategy. Standard lab coats are insufficient for handling significant quantities of lipophilic solids that can migrate through fabric weaves.
PPE Selection Protocol
Figure 1: Decision logic for selecting PPE based on operational scale.
Detailed Specifications
Hand Protection:
Standard Use: Nitrile rubber gloves (minimum thickness 0.11 mm).
Solution Handling: If dissolved in halogenated solvents (e.g., Dichloromethane), use Silver Shield® or laminate gloves under nitrile outer gloves to prevent permeation.
Eye Protection:
Solid Handling: ANSI Z87.1 compliant safety glasses with side shields.
Liquid/Solution Handling: Indirect vent chemical splash goggles are mandatory to prevent splashes from entering the eye from below or the side.
Respiratory Protection:
Operations must be conducted in a certified chemical fume hood (face velocity 80–100 fpm).
If weighing outside a hood is unavoidable (not recommended), a NIOSH-approved N95 particulate respirator is the minimum requirement.
Operational Handling Protocol
The rigid structure of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol contributes to high lattice energy and potential static buildup.
Step 1: Weighing & Transfer
Static Control: Use an antistatic gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder. The methyl groups create a hydrophobic surface that accumulates charge easily.
Containment: Place the analytical balance inside the fume hood or use a powder containment enclosure .
Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas which exacerbate static scattering of the light powder.
Poor Solvents: Water, Hexanes (low solubility due to polarity of the hydroxyl group vs. lipophilic bulk).
Protocol: Add solvent slowly to the solid. The dissolution may be endothermic; ensure the vessel is at room temperature.
Emergency Response & Spill Management
Immediate action is required to prevent environmental contamination or personal exposure.
Spill Response Workflow
Figure 2: Step-by-step workflow for managing spills of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol.
First Aid Measures
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Skin Contact: Wash with soap and copious amounts of water.[2] Do not use organic solvents (like ethanol) to wash skin, as this may increase transdermal absorption.
Eye Contact: Flush eyes with water for at least 15 minutes, lifting upper and lower lids. Consult an ophthalmologist.
Disposal & Waste Management
Disposal must comply with local, state, and federal regulations (e.g., RCRA in the US).
Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Toxic" . Do not dispose of in regular trash.
Liquid Waste: Segregate based on the solvent used (e.g., "Halogenated Organic" if dissolved in DCM, "Non-Halogenated Organic" if in Methanol).
Container Rinsing: Triple rinse empty containers with a compatible solvent (e.g., acetone) before disposal. Add rinsate to the liquid waste stream.
References
ChemicalBook. (2025). 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol (CAS 5557-90-4) Product Description.[1][3][4] Retrieved from
Sigma-Aldrich. (2025). Safety Data Sheet for 1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one (Ketone Precursor - CAS 5689-12-3). Retrieved from [5]
PubChem. (2025).[6] Compound Summary: 1,1,3,3-Tetramethylisoindoline (Structural Analog). National Library of Medicine. Retrieved from
Chemical Register. (2025). Suppliers and Safety Data for CAS 5557-90-4. Retrieved from